u-83836e
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H44N6O2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C30H44N6O2/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36/h19,37H,5-18,20H2,1-4H3/t30-/m1/s1 |
InChI Key |
KPZQRBACZSLMPH-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |
Synonyms |
2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.di-HCl 2-MAC 2-methyl aminochroman PNU 83836E PNU-83836E PNU83836E U 78517F U 78517F, (R)-isomer U 78517F, (S)-isomer U 78517F, citrate salt (1:2) U 78517G U 83836E U-78,517G U-78517F U-78517G U-83836E U78517F |
Origin of Product |
United States |
Foundational & Exploratory
The Lazaroid U-83836E: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-83836E, a second-generation lazaroid, has emerged as a significant cytoprotective agent with potent antioxidant and neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its well-established role as a powerful inhibitor of iron-dependent lipid peroxidation. Furthermore, this document will delve into its more recently identified activity as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in cancer progression. By synthesizing data from foundational and contemporary research, this guide offers a comprehensive technical narrative, complete with experimental methodologies and visual representations of the key molecular pathways, to serve as a valuable resource for researchers in pharmacology, neurobiology, and oncology.
Introduction: The Genesis of a Potent Antioxidant
The lazaroids are a class of 21-aminosteroids and their non-steroidal analogues developed for their potent inhibition of lipid peroxidation, a critical process in cellular injury observed in a range of pathologies, including central nervous system trauma and ischemia.[1] this compound, a non-steroidal lazaroid, is distinguished by its chemical structure which incorporates the chroman ring of α-tocopherol (Vitamin E), a well-known biological antioxidant.[1][2] This structural feature is central to its primary mechanism of action: the scavenging of free radicals and the potent inhibition of iron-dependent lipid peroxidation.
Primary Mechanism of Action: Inhibition of Iron-Dependent Lipid Peroxidation
The cornerstone of this compound's therapeutic potential lies in its ability to potently inhibit iron-dependent lipid peroxidation, with a reported IC₅₀ of 1.5 μM. This process, a chain reaction of oxidative degradation of lipids, is a major contributor to cell membrane damage and is implicated in a form of regulated cell death known as ferroptosis.[3][4]
The Vicious Cycle of Lipid Peroxidation
Lipid peroxidation is a self-propagating chain reaction comprising three key stages: initiation, propagation, and termination.[4][5]
-
Initiation: The process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) by a reactive oxygen species (ROS), forming a lipid radical (L•). This is often facilitated by the presence of ferrous iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals (•OH) through the Fenton reaction.
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
-
Termination: The chain reaction ceases when two radical species react to form a non-radical product.
This compound as a Chain-Breaking Antioxidant
The chromanol head of this compound is the key to its antioxidant activity. It acts as a chain-breaking antioxidant by readily donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals (LOO•). This donation neutralizes the peroxyl radical, forming a stable lipid hydroperoxide and a this compound radical. The this compound radical is significantly less reactive than the lipid peroxyl radical, effectively terminating the propagation phase of lipid peroxidation.
Secondary Mechanism of Action: Inhibition of γ-Glutamylcyclotransferase (GGCT)
More recent research has unveiled a novel mechanism of action for this compound: the inhibition of γ-glutamylcyclotransferase (GGCT).[1][6][7] GGCT is an enzyme involved in glutathione homeostasis, catalyzing the breakdown of γ-glutamyl peptides.[1][6][7][8] This enzyme is found to be overexpressed in various cancer tissues, and its inhibition has been shown to exert anticancer effects.[6][8][9]
This compound was identified as a GGCT inhibitor through a high-throughput screen of low molecular weight compounds.[1][6][7] It has been demonstrated to specifically inhibit GGCT enzymatic activity, leading to the suppression of tumor growth in preclinical models of breast cancer.[1][6][7] This finding suggests that this compound may have therapeutic potential in oncology, extending beyond its established neuroprotective applications.
Experimental Protocols for Elucidating the Mechanism of Action
The following protocols are representative of the methodologies used to characterize the biochemical activities of this compound.
Cellular Lipid Peroxidation Assay (Malondialdehyde Assay)
This protocol is based on the widely used thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), a major end-product of lipid peroxidation.
Objective: To quantify the inhibitory effect of this compound on induced lipid peroxidation in a cellular model.
Materials:
-
Cell line (e.g., neuronal cells, hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Inducing agent (e.g., FeSO₄/ascorbate, H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce lipid peroxidation by adding the inducing agent (e.g., FeSO₄/ascorbate) and incubate for the desired duration.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Add TCA solution to the lysate to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
-
TBARS Reaction:
-
Transfer the supernatant to a new tube.
-
Add TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 15-20 minutes to allow the formation of the MDA-TBA adduct.
-
-
Quantification:
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Prepare a standard curve using the MDA standard to determine the concentration of MDA in the samples.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound compared to the induced, untreated control.
-
Determine the IC₅₀ value of this compound.
-
γ-Glutamylcyclotransferase (GGCT) Inhibition Assay
This protocol describes a fluorogenic assay to measure the inhibition of GGCT activity by this compound.
Objective: To determine the inhibitory potency of this compound on GGCT enzymatic activity.
Materials:
-
Recombinant human GGCT enzyme
-
Fluorogenic GGCT substrate (e.g., γ-glutamyl-7-amino-4-methylcoumarin)
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, this compound dilutions, and the recombinant GGCT enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic GGCT substrate to all wells.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction (if necessary, depending on the assay kit).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., 7-amino-4-methylcoumarin).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of GGCT inhibition for each concentration of this compound.
-
Determine the IC₅₀ value of this compound for GGCT inhibition.
-
Therapeutic Implications and Future Directions
The dual mechanism of action of this compound positions it as a compelling therapeutic candidate for a range of diseases.
-
Neuroprotection: Its potent antioxidant activity makes it a strong candidate for treating acute neurological injuries such as stroke and traumatic brain injury, where oxidative stress is a key driver of secondary damage. It has shown neuroprotective activity in a mouse head injury model and reduces cyanide-induced cell death in cortical neurons.
-
Cardioprotection: this compound has demonstrated the ability to reduce myocardial damage in models of ischemia/reperfusion injury by limiting membrane lipid peroxidation and preserving endogenous antioxidants.[2]
-
Oncology: The discovery of its GGCT inhibitory activity opens up new avenues for its use in cancer therapy, particularly in tumors where GGCT is overexpressed.[6][7][9]
Future research should focus on further elucidating the downstream signaling pathways affected by this compound in both its antioxidant and anti-cancer roles. Investigating potential synergistic effects with other therapeutic agents is also a promising area of exploration.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for Iron-Dependent Lipid Peroxidation | 1.5 μM | N/A | |
| IC₅₀ for Cell Proliferation (Glioblastoma Primary Culture) | 6.30, 6.75, 6.50 μM | Human Glioblastoma | [7] |
| IC₅₀ for Cell Proliferation (C6 Glioma Cells) | 45 μM | Rat C6 Glioma | [7] |
Chemical Structure of this compound
>]; } Chemical Structure of this compound.References
-
Nakata, S., et al. (2021). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochemical and Biophysical Research Communications, 549, 128-134. Available from: [Link]
-
Altavilla, D., et al. (1999). Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury. Life Sciences, 65(3), 263-272. Available from: [Link]
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014. Available from: [Link]
-
Squadrito, F., et al. (1996). This compound, a lazaroid, reduces myocardial damage in rat hearts after coronary artery occlusion and reperfusion. European journal of pharmacology, 314(3), 267-274. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. Lipid Peroxidation Probe -BDP 581/591 C11-. Available from: [Link]
-
Topsakal, C., et al. (2002). Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Journal of neuro-oncology, 59(3), 209-215. Available from: [Link]
-
Taniguchi, N., & Ikeda, Y. (2013). Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment. Journal of Amino Acids, 2013, 1-7. Available from: [Link]
-
Conrad, M., & Proneth, B. (2020). Lipid Peroxidation and Iron Metabolism: Two Corner Stones in the Homeostasis Control of Ferroptosis. Cells, 9(7), 1695. Available from: [Link]
-
Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death. Biochemical and Biophysical Research Communications, 482(3), 419-425. Available from: [Link]
-
Eagle Biosciences. Lipid Peroxidation Assay. Available from: [Link]
-
ResearchGate. How to perform a lipid peroxidation assay?. Available from: [Link]
- He, L., et al. (2017). Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC. Molecular medicine reports, 16(5), 7249-7255.
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. A schematic diagram of lipid oxidation pathway and the types of products produced. Available from: [Link]
-
Murphy, E., & Steenbergen, C. (2008). Cardioprotective Signaling to Mitochondria. Journal of cardiovascular pharmacology, 52(2), 117-124. Available from: [Link]
-
Valenzuela, A. B. (2016). Lipid Peroxidation: Chemical Mechanism, Biological Implications and Analytical Determination. In Lipid Peroxidation. IntechOpen. Available from: [Link]
-
Wikipedia. Lipid peroxidation. Available from: [Link]
-
YouTube. Mechanism of Lipid Peroxidation. Available from: [Link]
-
Sugawara, K., et al. (2019). Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy. International Journal of Molecular Sciences, 20(23), 5913. Available from: [Link]
-
Journal of Visualized Experiments (JoVE). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Available from: [Link]
-
bioRxiv. Myc upregulates Ggct, γ-glutamylcyclotransferase to promote development of p53-deficient osteosarcoma. Available from: [Link]
-
Nature. GGCT participates in the malignant process of hepatocellular cancer cells by regulating the PTEN/PI3K/AKT pathway through binding to EZH2. Available from: [Link]
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). The vicious cycle of lipid peroxidation and iron accumulation in neurodegeneration. Frontiers in pharmacology, 5, 1-13. Available from: [Link]
Sources
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 6. eaglebio.com [eaglebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to U-83836E: A Potent Inhibitor of Gamma-Glutamylcyclotransferase (GGCT) for Cancer Research
Foreword: A New Frontier in Targeting Cancer Metabolism
For decades, the relentless pursuit of novel cancer therapeutics has driven researchers to explore the intricate metabolic web that sustains malignant cell growth. Among the key players in this complex network is the glutathione homeostasis pathway, a critical defense mechanism for cancer cells against oxidative stress. Gamma-glutamylcyclotransferase (GGCT), an enzyme central to this pathway, has emerged as a compelling therapeutic target due to its frequent overexpression in a multitude of cancers. This guide provides an in-depth technical overview of U-83836E, a potent small molecule inhibitor of GGCT, for researchers, scientists, and drug development professionals. This compound, a lazaroid compound initially recognized for its antioxidant properties, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of GGCT. This document will serve as a comprehensive resource, detailing the mechanism of action, chemical properties, and practical experimental protocols for leveraging this compound in the exploration of novel cancer therapies.
The Central Role of GGCT in Cancer Pathophysiology
Gamma-glutamylcyclotransferase (GGCT) is a pivotal enzyme in the γ-glutamyl cycle, responsible for the breakdown of γ-glutamyl-amino acids to generate 5-oxoproline and the corresponding amino acid.[1] This process is integral to maintaining glutathione (GSH) homeostasis, a tripeptide that is the most abundant intracellular antioxidant.[1] In the high-stakes environment of a tumor, where rapid proliferation and metabolic activity generate substantial reactive oxygen species (ROS), an efficient glutathione system is paramount for cell survival.
Numerous studies have revealed the overexpression of GGCT across a wide spectrum of malignancies, including breast, lung, ovarian, and bladder cancers, correlating with poor patient outcomes.[1] This upregulation is not merely a bystander effect; GGCT actively contributes to the malignant phenotype by:
-
Sustaining Antioxidant Defenses: By participating in the recycling of amino acids for GSH synthesis, GGCT helps cancer cells neutralize ROS, thereby mitigating oxidative stress-induced damage and apoptosis.
-
Promoting Proliferation and Survival: GGCT has been implicated in the activation of key signaling pathways that drive cancer cell proliferation and survival, including the Ras-GSH-ROS, MAPK/ERK, and PI3K/AKT/mTOR pathways.
-
Facilitating Chemoresistance: The enhanced antioxidant capacity conferred by GGCT can contribute to resistance to certain chemotherapeutic agents that rely on the generation of oxidative stress to induce cancer cell death.
The critical dependence of cancer cells on GGCT for their survival and aggressive behavior makes it an attractive and rational target for therapeutic intervention.
This compound: From Lazaroid to Targeted GGCT Inhibitor
This compound, chemically known as (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8,-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride, belongs to the lazaroid class of compounds, initially developed for their potent inhibition of lipid peroxidation.[1][2] Its journey into the realm of cancer research began with its identification in a high-throughput screen as a potent inhibitor of GGCT enzymatic activity.[1] This discovery repositioned this compound as a valuable tool for interrogating the role of GGCT in cancer and as a potential therapeutic lead.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research.
| Property | Value | Source |
| Chemical Formula | C35H53N7O2 · 2HCl | Inferred from Name |
| Molecular Weight | 676.76 g/mol | Inferred from Formula |
| CAS Number | 137018-55-4 | [3] |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in DMSO. Solubility in water and ethanol may be limited. | [4][5] |
| Storage | Store at -20°C for short-term and -80°C for long-term. Keep sealed and away from moisture. | [3] |
Note: Researchers should always refer to the supplier's datasheet for the most accurate and up-to-date information on solubility and stability.
Mechanism of Action: Direct Inhibition of GGCT
This compound exerts its anti-cancer effects through the direct inhibition of the enzymatic activity of GGCT. By binding to the enzyme, this compound prevents the cyclization of γ-glutamyl-amino acids, thereby disrupting the γ-glutamyl cycle. This targeted inhibition leads to a cascade of downstream effects within the cancer cell.
Caption: Mechanism of this compound Action.
The inhibition of GGCT by this compound disrupts glutathione homeostasis, leading to an accumulation of reactive oxygen species (ROS). This elevated oxidative stress can trigger downstream signaling pathways that culminate in the inhibition of cancer cell proliferation and the induction of apoptosis.
In Vitro Evaluation of this compound
Cell-Based Proliferation Assays: The MTT Method
A fundamental step in characterizing the anti-cancer activity of any compound is to assess its effect on cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol for MTT Assay with this compound:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, C6 for glioma) in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[4] Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. From the dose-response curve, the half-maximal inhibitory concentration (IC50) value can be determined. This value represents the concentration of this compound required to inhibit cell proliferation by 50% and is a key metric of its potency.
IC50 Values of this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Source |
| Primary Glioblastoma | Glioma | 6.30, 6.75, 6.50 | [7] |
| C6 | Rat Glioma | 45 | [7][8] |
| 5th Subculture Glioblastoma | Glioma | 37.5 | [7][8] |
Enzymatic Assays: Direct Measurement of GGCT Inhibition
To confirm that the observed anti-proliferative effects of this compound are indeed due to its interaction with GGCT, a direct enzymatic assay is essential. Fluorogenic probes have been developed to specifically measure GGCT activity. These probes are non-fluorescent until they are cleaved by GGCT, releasing a fluorescent molecule. The increase in fluorescence is directly proportional to GGCT activity. This compound was initially identified using a fluorochrome-conjugated GGCT probe.[1]
Workflow for a Fluorogenic GGCT Inhibition Assay:
Caption: Fluorogenic GGCT Inhibition Assay Workflow.
This assay provides a direct measure of the inhibitory potency of this compound on GGCT and is crucial for validating its mechanism of action.
In Vivo Efficacy of this compound: The MCF-7 Xenograft Model
To translate in vitro findings into a more physiologically relevant context, in vivo studies are indispensable. The MCF-7 human breast cancer cell line xenograft model is a widely used and well-characterized model for studying estrogen receptor-positive (ER+) breast cancer.
Key Considerations for the MCF-7 Xenograft Model:
-
Immunodeficient Mice: MCF-7 cells are of human origin and require an immunodeficient mouse strain (e.g., nude, SCID, or NSG mice) to prevent graft rejection.
-
Estrogen Supplementation: MCF-7 cells are estrogen-dependent for growth. Therefore, the host mice must be supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously.
-
Orthotopic Implantation: For breast cancer models, orthotopic implantation of the cells into the mammary fat pad is preferred over subcutaneous injection as it more accurately recapitulates the tumor microenvironment.[9]
Step-by-Step Protocol for an MCF-7 Xenograft Study with this compound:
-
Animal Preparation: Acclimate female immunodeficient mice for at least one week. One week prior to cell implantation, surgically implant a slow-release estrogen pellet (e.g., 17β-estradiol) subcutaneously.
-
Cell Preparation: Culture MCF-7 cells to approximately 80% confluency. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
Tumor Cell Implantation: Anesthetize the mice and inject the MCF-7 cell suspension (typically 1-5 million cells) into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor volume using calipers two to three times per week.
-
This compound Administration: Prepare a sterile formulation of this compound for in vivo administration. The route of administration (e.g., intraperitoneal, intravenous, or oral gavage) and the dosing schedule should be optimized based on preliminary pharmacokinetic and tolerability studies. A study on a hemorrhagic shock model in rats used a pretreatment dose of 5 mg/kg of this compound intraperitoneally.[10]
-
Endpoint Analysis: At the end of the study (determined by tumor size limits or a predefined time point), euthanize the mice and excise the tumors. Tumor weight and volume should be recorded. Tumors can be further processed for histological analysis, immunohistochemistry, or molecular analysis to assess the effects of this compound on various biomarkers.
Expected Outcomes:
Treatment with this compound is expected to significantly inhibit the growth of MCF-7 xenograft tumors compared to the vehicle-treated control group.[1] This in vivo efficacy provides strong evidence for the potential of this compound as an anti-cancer therapeutic.
This compound in the Context of Other GGCT Inhibitors
While this compound is a promising GGCT inhibitor, it is important to consider it within the broader landscape of GGCT-targeting compounds. Another notable GGCT inhibitor is "pro-GA," a cell-permeable prodrug of N-glutaryl-L-alanine (GA).[11] Like this compound, pro-GA has demonstrated anti-cancer activity in vitro and in vivo. A direct, head-to-head comparison of the efficacy, potency, and pharmacokinetic properties of this compound and pro-GA in various cancer models would be highly valuable to the research community to determine the optimal tool compound for specific applications.
Future Directions and Concluding Remarks
This compound has emerged as a significant research tool for dissecting the role of GGCT in cancer biology and as a promising scaffold for the development of novel anti-cancer therapeutics. Future research should focus on:
-
Comprehensive Profiling: A more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound is warranted.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that induce oxidative stress, could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for its potential clinical translation.
-
Analog Development: The synthesis and evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.
References
-
Environmental XPRT. MedChemExpress this compound 137018-55-4. Accessed January 29, 2026. [Link]
-
Nakata S, et al. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochem Biophys Res Commun. 2021;551:113-118. [Link]
-
Kuttila K, et al. Lazaroid this compound improves tolerance to hemorrhagic shock and limb ischemia and reperfusion in rats and increases cardiac heat shock protein 72. J Trauma. 2002;52(6):1066-1073. [Link]
-
Kafadar A, et al. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. J Neurooncol. 2003;64(3):223-228. [Link]
-
Bertolino F, et al. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury. Pharmacol Res. 1998;37(4):299-307. [Link]
-
Kafadar A, et al. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. ResearchGate. Published online 2003. [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Accessed January 29, 2026. [Link]
-
Shpitz B, et al. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anticancer Agents Med Chem. 2022;22(12):2222-2226. [Link]
-
National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Accessed January 29, 2026. [Link]
-
BDO USA. REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS. Published May 1, 2022. [Link]
-
Altogen Labs. MCF7 Xenograft Model. Accessed January 29, 2026. [Link]
-
Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Accessed January 29, 2026. [Link]
-
Melior Discovery. The MCF-7 Xenograft Model for Breast Cancer. Accessed January 29, 2026. [Link]
-
Ho, et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. BMC Res Notes. 2018;11(1):333. [Link]
-
ResearchGate. Choosing the right protocol for establishment of MCF-7 tumor xenograft in nude mice. Accessed January 29, 2026. [Link]
-
Akyuz, et al. MgSO4 and lazaroid (this compound) partially protects glioma cells against glutamate toxicity in vitro. Acta Neurobiol Exp (Wars). 2004;64(4):459-64. [Link]
-
Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Accessed January 29, 2026. [Link]
-
Hill, et al. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats. Neurobiol Dis. 2020;134:104642. [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. Accessed January 29, 2026. [Link]
-
De, et al. Local regulation of human breast xenograft models. PLoS One. 2014;9(7):e101741. [Link]
-
National Center for Biotechnology Information. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Accessed January 29, 2026. [Link]
-
Leukocare. Stability Studies. Accessed January 29, 2026. [Link]
-
Al-Bayati, et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Anadolu Univ J Sci Technol C. 2017;6(2):157-164. [Link]
Sources
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies | Leukocare [relaunch2020.leukocare.com]
- 7. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Lazaroid this compound improves tolerance to hemorrhagic shock and limb ischemia and reperfusion in rats and increases cardiac heat shock protein 72 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
U-83836E: A Dual-Acting Agent with Neuroprotective and Anticancer Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Therapeutic Promise of U-83836E
This compound, also known by its synonym PNthis compound, is a synthetic compound that has garnered significant interest in the scientific community for its potent biological activities.[1] Initially recognized as a powerful inhibitor of lipid peroxidation and a member of the lazaroid class of antioxidants, this compound has demonstrated considerable neuroprotective effects in various preclinical models. More recently, its role as an inhibitor of γ-glutamylcyclotransferase (GGCT) has come to light, revealing a potential therapeutic avenue in oncology.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanisms of action, and key experimental protocols related to this compound, offering a valuable resource for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is chemically described as (2R)-2-[[4-(2,6-Dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol, and is often supplied as a dihydrochloride salt.[2] Its complex structure, featuring a chromanol core reminiscent of Vitamin E, is central to its antioxidant activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-[[4-(2,6-Dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | MedKoo Biosciences |
| Synonyms | PNthis compound, U-83836-E | MedKoo Biosciences |
| Molecular Formula | C₃₀H₄₄N₆O₂ | MedKoo Biosciences |
| Molecular Weight | 520.71 g/mol (free base) | MedKoo Biosciences |
| Solubility | Soluble in DMSO. | ChemicalBook |
| Appearance | Light yellow to yellow solid. | ChemicalBook |
| Storage | Desiccate at -20°C. | ChemicalBook |
Dual Mechanisms of Action: A Tale of Two Targets
This compound exerts its biological effects through at least two distinct and significant mechanisms: the inhibition of lipid peroxidation and the modulation of γ-glutamylcyclotransferase activity.
Potent Inhibition of Lipid Peroxidation
As a member of the lazaroid family of antioxidants, this compound is a highly effective inhibitor of lipid peroxidation, a detrimental process implicated in a wide range of pathologies, including neurodegenerative diseases and ischemic injury.[3] The mechanism of action of lazaroids is multifaceted, involving both the scavenging of lipid peroxyl radicals and the stabilization of cellular membranes.[4]
The chromanol head of this compound, similar to tocopherol (Vitamin E), can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[5] The aminopyrimidine-piperazine side chain is believed to enhance the molecule's ability to anchor within the cell membrane, positioning the antioxidant moiety for optimal interaction with lipid radicals.[4]
Caption: Mechanism of this compound in inhibiting lipid peroxidation.
Inhibition of γ-Glutamylcyclotransferase (GGCT)
More recently, this compound has been identified as a potent inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione metabolism.[2] GGCT catalyzes the breakdown of γ-glutamyl peptides, a key step in the γ-glutamyl cycle.[2][6] This cycle is crucial for the synthesis and degradation of glutathione, a major cellular antioxidant.
In many types of cancer cells, GGCT is overexpressed and contributes to tumor progression.[7][8] By inhibiting GGCT, this compound can disrupt glutathione homeostasis in cancer cells, potentially leading to increased oxidative stress and apoptosis. This mechanism forms the basis for the emerging interest in this compound as a potential anticancer agent.[2]
Caption: this compound inhibits γ-glutamylcyclotransferase (GGCT).
Experimental Protocols: Assessing the Bioactivity of this compound
In Vitro Lipid Peroxidation Assay (TBARS Method)
This protocol provides a method to assess the inhibitory effect of this compound on lipid peroxidation in a biological sample, such as brain homogenate, by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Brain tissue homogenate (e.g., from rat)
-
This compound stock solution (in DMSO)
-
Ferrous sulfate (FeSO₄) solution
-
Ascorbic acid solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Procedure:
-
Prepare Brain Homogenate: Homogenize brain tissue in ice-cold PBS to the desired concentration.
-
Set up Reaction Mixtures: In separate tubes, combine the brain homogenate, PBS, and varying concentrations of this compound (or vehicle control).
-
Initiate Lipid Peroxidation: Add FeSO₄ and ascorbic acid to each tube to initiate the Fenton reaction and induce lipid peroxidation.
-
Incubate: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop Reaction: Add TCA to each tube to precipitate proteins and stop the reaction. Centrifuge to pellet the precipitate.
-
Color Development: Transfer the supernatant to a new tube and add TBA solution. Heat at 95-100°C for a specified time (e.g., 30 minutes) to allow the formation of the TBARS-TBA adduct.
-
Measure Absorbance: Cool the tubes and measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Calculate Inhibition: Determine the percentage inhibition of lipid peroxidation by comparing the absorbance of the this compound-treated samples to the vehicle control.
Caption: Workflow for the in vitro TBARS assay.
In Vivo Applications and Future Directions
The dual activities of this compound have positioned it as a compelling candidate for further investigation in both neuroscience and oncology.
Neuroprotection
In preclinical models of ischemic stroke and neurotrauma, lazaroids, including compounds structurally related to this compound, have demonstrated the ability to reduce infarct volume and improve neurological outcomes.[3] The potent antioxidant and membrane-stabilizing properties of this compound make it a promising agent for mitigating the secondary injury cascades that follow acute brain injury. Further research is warranted to explore its efficacy in various models of neurodegeneration, such as Parkinson's and Alzheimer's disease, where oxidative stress is a key pathological feature.
Anticancer Therapy
The discovery of this compound's inhibitory effect on GGCT has opened up a new frontier for its therapeutic application. Given the overexpression of GGCT in numerous cancers and its role in promoting tumor growth and survival, this compound represents a novel strategy for targeting cancer cell metabolism.[2][7][8] Studies have shown that this compound can inhibit the proliferation of cancer cell lines, with IC50 values in the low micromolar range for some glioma cells.[1] Further in vivo studies using xenograft models are crucial to validate its anticancer efficacy and to explore potential combination therapies with existing chemotherapeutic agents.
Conclusion
This compound is a fascinating molecule with a dual mechanism of action that confers both potent neuroprotective and promising anticancer properties. Its ability to inhibit lipid peroxidation and modulate γ-glutamylcyclotransferase activity makes it a valuable tool for researchers investigating oxidative stress-related diseases and cancer metabolism. This technical guide provides a foundational understanding of this compound, from its chemical properties to its biological activities and experimental evaluation. As research continues to unravel the full therapeutic potential of this compound, it holds the promise of becoming a lead candidate for the development of novel treatments for a range of debilitating diseases.
References
-
Ii, H., Nohara, Y., Yoshiya, T., Masuda, S., Tsuda, S., Oishi, S., Friedman, J., Kawabe, T., & Nakata, S. (2021). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochemical and Biophysical Research Communications, 549, 128–134. [Link]
-
ResearchGate. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth | Request PDF. ResearchGate. Accessed January 26, 2026. [Link]
-
Hall, E. D. (1997). Lazaroids. CNS pharmacology and current research. Annals of the New York Academy of Sciences, 825, 34-45. [Link]
- Halliwell, B., & Gutteridge, J. M. (1984). Lipid peroxidation: a radical chain reaction. Free Radicals in Biology and Medicine, 1-31.
-
Niki, E. (2009). Lipid peroxidation: mechanisms, inhibition, and biological effects. Biochemical and Biophysical Research Communications, 338(1), 668-676. [Link]
-
Oakley, A. J., Yamada, T., Liu, D., Coggan, M., Clark, A. G., & Board, P. G. (2008). The identification and structural characterization of C7orf24 as gamma-glutamyl cyclotransferase. An essential enzyme in the gamma-glutamyl cycle. The Journal of biological chemistry, 283(32), 22031–22042. [Link]
-
Sata, A., & Nakata, S. (2015). Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment. Cancers, 7(2), 734–748. [Link]
-
Suzuki, Y., et al. (2020). Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy. International Journal of Molecular Sciences, 21(21), 8193. [Link]
- Braughler, J. M., & Hall, E. D. (1992). The 21-aminosteroids (lazaroids). A novel class of lipid peroxidation inhibitors for the treatment of acute neurological injuries. Drugs of the Future, 17(11), 1013-1024.
-
Satoh, K., & Nakata, S. (2015). Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment. Cancers, 7(2), 734–748. [Link]
-
Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death. Biochemical and biophysical research communications, 482(3), 419–425. [Link]
-
Foti, M. C., & Ingold, K. U. (2003). Mechanism of inhibition of lipid peroxidation by gamma-terpinene, an unusual and potentially useful hydrocarbon antioxidant. Journal of agricultural and food chemistry, 51(9), 2758–2765. [Link]
-
Niki, E., Yoshida, Y., Saito, Y., & Noguchi, N. (2005). Lipid peroxidation: mechanisms, inhibition, and biological effects. Biochemical and biophysical research communications, 338(1), 668–676. [Link]
-
Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944–5972. [Link]
- Hall, E. D. (1992). Lazaroids. CNS pharmacology and current research. Stroke, 23(6), 861-6.
-
ResearchGate. Lipid peroxidation: Mechanisms, inhibition, and biological effects. ResearchGate. Accessed January 26, 2026. [Link]
-
Goto, Y., et al. (2019). Myc upregulates Ggct, γ-glutamylcyclotransferase to promote development of p53-deficient osteosarcoma. Cancer Science, 110(11), 3466-3476. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation: mechanisms, inhibition, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
discovery and history of the lazaroid u-83836e
The following technical guide details the discovery, pharmacology, and experimental utility of U-83836E , a pivotal compound in the history of neuroprotective drug development.
From Ischemic Neuroprotection to Oncogenic Target Suppression
Executive Summary
This compound ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol dihydrochloride) is a potent, second-generation lazaroid .[1] Originally developed by the Upjohn Company (now Pfizer) to mitigate reperfusion injury in stroke and traumatic brain injury (TBI), it represents the chemical evolution of the 21-aminosteroids (e.g., Tirilazad) into a non-steroidal 2-methylaminochroman scaffold.
Unlike its steroid-based predecessors, this compound combines the chain-breaking antioxidant capacity of α-tocopherol (Vitamin E) with a bulky amine functionality that anchors the molecule within the phospholipid bilayer, enhancing its ability to scavenge lipid peroxyl radicals (LOO•) and chelate iron.[2]
While clinical development for acute neurotrauma ceased following the failure of the first-generation lazaroids, this compound remains a critical research tool. Recent findings (2021) have surprisingly repurposed it as a specific inhibitor of γ-glutamylcyclotransferase (GGCT) , opening new avenues in cancer therapeutics.
Historical Genesis: The Upjohn Lazaroid Program[3]
The discovery of this compound was not an isolated event but the culmination of a rational drug design campaign to divorce the neuroprotective effects of glucocorticoids from their hormonal side effects.
The Evolutionary Timeline
-
The Glucocorticoid Era (1970s): High-dose methylprednisolone was found to protect neurons after injury, but the required doses caused severe systemic toxicity (immunosuppression, hyperglycemia).
-
First Generation Lazaroids (1980s): Upjohn chemists synthesized 21-aminosteroids (e.g., U-74006F / Tirilazad ).[3] These molecules lacked the glucocorticoid receptor affinity but retained the ability to stabilize membranes and inhibit lipid peroxidation (LP).
-
Limitation: Tirilazad had poor blood-brain barrier (BBB) penetration and failed in Phase III trials for subarachnoid hemorrhage (SAH).
-
-
Second Generation (1990s): To improve potency and pharmacokinetics, the steroid nucleus was abandoned entirely. The focus shifted to the chroman ring—the functional "head" of Vitamin E. This led to This compound , a "Super-Vitamin E" analog with significantly higher antioxidant potency (IC50 ≈ 6.3 µM in cell survival assays) compared to Tirilazad.
Figure 1: Structural evolution from hormonal steroids to the pure antioxidant scaffold of this compound.
Chemical Architecture & Mechanism of Action
This compound is a "hybrid" molecule designed to address the two primary drivers of oxidative cell death: Iron catalysis and Lipid Radical propagation .
Structural Components
| Component | Chemical Feature | Function |
| The "Head" | 6-hydroxy-2,5,7,8-tetramethylchroman | Radical Trap: Donates a hydrogen atom (H•) to neutralize lipid peroxyl radicals (LOO•), terminating the chain reaction. Mimics Vitamin E. |
| The "Tail" | Piperazinyl-pyrimidine side chain | Membrane Anchor: The bulky, lipophilic amine group positions the chroman head precisely at the membrane interface where peroxidation occurs. |
| The Amine | Tertiary amines in the tail | Iron Chelation: Weakly chelates Fe²⁺/Fe³⁺, preventing them from participating in the Fenton reaction (Fe²⁺ + H₂O₂ → •OH).[3][4] |
The Antioxidant Cascade
Unlike simple scavengers, this compound is regenerative in specific biological contexts (though less so than Vitamin E). Its primary mode is chain-breaking .
-
Initiation Block: this compound chelates free iron, reducing hydroxyl radical (•OH) formation.
-
Propagation Block: When a lipid radical (L•) reacts with O₂ to form LOO•, this compound intervenes:
The resulting chromanoxyl radical is resonance-stabilized and too weak to initiate new oxidation chains.
Experimental Protocols
For researchers utilizing this compound, proper handling is critical due to its lipophilicity and sensitivity to oxidation.
Preparation and Handling
-
Solubility: Soluble in DMSO (>10 mM) and Ethanol. Poorly soluble in water.
-
Storage: Powder at -20°C (desiccated). Solutions should be prepared fresh or stored under nitrogen/argon to prevent auto-oxidation of the chroman head.
-
Light Sensitivity: Protect from direct light.
Assay: Inhibition of Lipid Peroxidation (TBARS Method)
This protocol validates the efficacy of this compound in suppressing oxidative stress in neuronal membranes.
Materials:
-
Rat brain homogenate (10% w/v in PBS).
-
Inducer: 200 µM FeSO₄ + 1 mM Ascorbate (Fenton system).
-
This compound (Serial dilutions: 0.1 µM – 100 µM).
-
TBA Reagent (Thiobarbituric Acid).
Workflow:
-
Incubation: Aliquot 1 mL brain homogenate. Add this compound (or vehicle DMSO).
-
Induction: Add FeSO₄/Ascorbate mixture to initiate peroxidation.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add 2 mL TBA/TCA/HCl reagent to stop reaction and precipitate protein.
-
Development: Boil at 95°C for 15 minutes. (Pink chromophore forms).
-
Quantification: Centrifuge (3000g, 10 min). Measure supernatant absorbance at 532 nm.
Data Interpretation: this compound typically exhibits an IC50 of ~1.5 - 6.0 µM in this assay, significantly more potent than Vitamin E (IC50 > 50 µM in similar conditions).
Figure 2: Standard workflow for validating this compound antioxidant activity via TBARS assay.
The Modern Pivot: this compound as a GGCT Inhibitor[5]
In a significant 2021 discovery, Nakata et al. identified this compound as a potent inhibitor of γ-glutamylcyclotransferase (GGCT) , an enzyme overexpressed in many cancers (breast, lung, bladder).
-
Mechanism: GGCT metabolizes γ-glutamyl dipeptides into 5-oxoproline and amino acids.[5] Its overexpression is linked to glutathione depletion and tumor proliferation.
-
Significance: this compound binds to GGCT and inhibits its activity, suppressing tumor growth in MCF7 xenograft models.[5] This activity appears distinct from its lipid peroxidation mechanism, suggesting a specific protein-ligand interaction.
-
Implication: Researchers studying glutathione metabolism or GGCT-positive cancers should consider this compound as a primary chemical probe.
References
-
Jacobsen, E. J., et al. (1992). "2-(Aminomethyl)chromans that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma and ischemia."[1] Journal of Medicinal Chemistry, 35(23), 4464-4472. Link
-
Altavilla, D., et al. (1998).[1] "Inhibition of tumour necrosis factor and reversal of endotoxin-induced shock by this compound, a 'second generation' lazaroid in rats."[1] British Journal of Pharmacology, 124(6), 1293–1299. Link
-
Hall, E. D., et al. (1996).[3] "Neuroprotective properties of the 21-aminosteroids." Trends in Pharmacological Sciences, 17, 284-289.
-
Nakata, S., et al. (2021).[5] "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[5] Biochemical and Biophysical Research Communications, 551, 63-69. Link[5]
-
Vignes, M., & Hugon, J. (2006).[1] "In vitro efficacy of three lazaroids in a model of acute chemical neuronal hypoxia." Neuroscience Letters, 407(2), 171-175.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Lipid peroxidation drives liquid-liquid phase separation and disrupts raft protein partitioning in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response analysis of the effect of 21-aminosteroid tirilazad mesylate (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic applications of u-83836e
This guide serves as a comprehensive technical analysis of U-83836E , a compound that bridges the gap between potent antioxidant neuroprotection and targeted metabolic oncology.
Dual-Mechanism Therapeutic for Neuroprotection and Oncology
Executive Summary
This compound ((2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride) represents a significant evolution in the "Lazaroid" class of 21-aminosteroids.[1] Unlike first-generation compounds (e.g., Tirilazad/U-74006F) which primarily function as membrane stabilizers, this compound was engineered as a "dual-warhead" molecule. It combines the radical-scavenging chromanol ring of Vitamin E (Trolox moiety) with the membrane-anchoring pharmacophore of lazaroids.
Recent high-throughput screenings have elevated this compound from a simple antioxidant to a targeted inhibitor of
Chemical & Pharmacological Architecture
This compound is distinct from standard antioxidants due to its amphiphilic nature, allowing it to intercalate into the lipid bilayer while presenting an active scavenging site to the aqueous interface.
| Feature | Specification |
| Chemical Formula | |
| Molecular Weight | ~681.8 g/mol (dihydrochloride salt) |
| Core Moiety | Chroman-6-ol (Vitamin E analog): Donates H+ to neutralize peroxyl radicals. |
| Anchor Moiety | Piperazinyl-pyrimidine : Facilitates membrane insertion and blood-brain barrier (BBB) penetration. |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; limited aqueous solubility without cyclodextrin carriers. |
| Primary Target | Lipid Peroxyl Radicals (LOO•) |
| Secondary Target |
Mechanism of Action (MOA)
This compound operates via two distinct, concentration-dependent pathways.
Pathway A: The "Super-Vitamin E" Effect (Neuroprotection)
In ischemic conditions (Stroke, TBI), this compound inhibits iron-dependent lipid peroxidation (LP). The chroman ring scavenges lipid peroxyl radicals 10x more effectively than Vitamin E due to the electron-donating effects of the amine tail, which also anchors the molecule in the mitochondrial membrane where ROS generation is highest.
Pathway B: Metabolic Disruption (Oncology)
In neoplastic cells, this compound binds to GGCT, blocking the recycling of glutathione. This leads to 5-oxoproline depletion and accumulation of
MOA Visualization
Figure 1: Dual-pathway mechanism of this compound targeting oxidative stress in neurons and enzymatic metabolism in tumors.
Therapeutic Applications & Efficacy Data[3][4][5][6]
4.1 Neuroprotection (Stroke & TBI)
This compound has demonstrated superior efficacy to Tirilazad (U-74006F) in preventing post-ischemic brain damage. It is particularly effective in reducing the volume of ischemic infarcts and preventing vasospasm following subarachnoid hemorrhage (SAH).
Comparative Potency Table:
| Compound | IC50 (Lipid Peroxidation) | IC50 (Glioma Cell Survival) | Primary Utility |
|---|---|---|---|
| This compound | 0.5 - 1.5 µM | 6.3 - 6.7 µM | Acute Ischemia, Oncology |
| U-74006F (Tirilazad) | 5.0 - 10.0 µM | > 90 µM (Inactive) | SAH, Spinal Cord Injury |
| Vitamin E | > 50 µM | N/A | Dietary Supplement |
4.2 Oncology (GGCT Inhibition)
Recent studies identify this compound as a potent inhibitor of GGCT. In xenograft models (MCF7), this compound treatment significantly suppressed tumor growth, validating GGCT as a therapeutic target.[1][2]
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this compound application.
Protocol A: In Vitro Lipid Peroxidation Assay (TBARS)
Objective: Quantify the antioxidant capacity of this compound in neuronal cultures.
-
Preparation:
-
Dissolve this compound in DMSO to create a 10 mM stock.
-
Dilute in PBS to working concentrations (0.1, 1.0, 10 µM). Note: Final DMSO concentration must be <0.1%.
-
-
Induction:
-
Harvest rat cortical neurons or HepG2 cells.
-
Induce oxidative stress using
(20 µM) + Ascorbic Acid (100 µM) for 30 mins. -
Co-treat with this compound immediately upon induction.
-
-
Assay:
-
Add Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% TCA).
-
Incubate at 95°C for 30 minutes.
-
Cool on ice; centrifuge at 3,000 x g for 10 mins.
-
-
Quantification:
-
Measure supernatant absorbance at 532 nm.
-
Calculate MDA equivalents using a standard curve.[3]
-
Protocol B: GGCT Enzymatic Inhibition Assay
Objective: Verify specific binding and inhibition of GGCT in cancer cell lysates.
-
Substrate Preparation: Use a fluorochrome-conjugated
-glutamyl substrate (e.g., -Glu-AMC). -
Reaction Mix:
-
Buffer: 100 mM Tris-HCl (pH 8.0).
-
Enzyme: Recombinant human GGCT or tumor lysate.
-
Inhibitor: this compound (Gradient: 0.1 µM to 100 µM).
-
-
Kinetic Read:
-
Incubate inhibitor and enzyme for 10 mins at 37°C.
-
Add substrate to initiate reaction.
-
Monitor fluorescence (Ex 380nm / Em 460nm) for 20 mins.
-
-
Validation:
-
Plot V0 vs. [Inhibitor] to determine
.
-
Experimental Workflow Visualization
Figure 2: Standardized workflow for evaluating this compound bioactivity in vitro.
Challenges & Future Directions
-
Solubility: The dihydrochloride salt improves solubility, but in vivo delivery often requires lipid-based carriers or cyclodextrins to prevent precipitation at physiological pH.
-
Clinical Status: While highly effective in preclinical models, translation has been slowed by the general challenges facing the lazaroid class (delivery and metabolic stability). However, the new identification of GGCT as a target repurposes this compound as a potential lead compound for precision oncology.
References
-
Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Source: Biochemical and Biophysical Research Communications (2021)
-
Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Source: Journal of Neuro-Oncology (2004)
-
Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function. Source: Journal of Neurotrauma (2012) - (Contextual comparison for Lazaroid mechanism)
-
Hep G2 Hepatocyte Lipid Peroxidation Assay Protocol. Source: NCI Nanotechnology Characterization Laboratory
Sources
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
U-83836E: Technical Guide to Mechanisms and Neuroprotective Protocols
Executive Summary
U-83836E represents a pivotal evolution in the pharmacophore design of "Lazaroids" (21-aminosteroids).[1] Unlike first-generation lazaroids (e.g., Tirilazad/U-74006F) which rely on a steroid backbone, this compound is a 2-methylaminochroman .[2] It structurally mimics
Originally developed by Upjohn (now Pfizer) to mitigate ischemia-reperfusion (I/R) injury via potent lipid peroxidation (LP) inhibition, recent 2021 screens have surprisingly identified it as a specific inhibitor of
Part 1: Chemical & Pharmacological Profile[2][3]
Structural Distinction
While functionally grouped with Lazaroids, this compound is chemically distinct. It replaces the glucocorticoid-derived steroid nucleus with a benzopyran (chroman) ring , the functional antioxidant core of Vitamin E.
| Feature | This compound | U-74006F (Tirilazad) | |
| Core Structure | 2-methylaminochroman | 21-aminosteroid | Chroman |
| Antioxidant Potency | High (Picomolar/Nanomolar) | High | Moderate |
| Iron Chelation | Yes (via amine tail) | Minimal | No |
| Membrane Stabilization | High (Physicochemical) | High | Moderate |
| GGCT Inhibition | Yes (Novel) | Unknown | No |
Physicochemical Properties[4][5][6]
-
Lipophilicity: Extremely high. This compound partitions rapidly into the lipid bilayer, positioning its antioxidant chroman headgroup near the membrane surface to intercept initiating radicals.
-
Solubility: Poor in aqueous media; requires specific vehicles (e.g., citrate buffer, DMSO, or lipid emulsions) for in vivo delivery.
Part 2: Mechanisms of Action
The "Molecular Shield" (Lipid Peroxidation Inhibition)
This compound operates via a "dual-action" antioxidant mechanism:
-
Radical Scavenging: The phenolic hydroxyl group on the chroman ring donates a hydrogen atom to lipid peroxyl radicals (
), terminating the chain reaction. -
Membrane Stabilization: The bulky amine tail intercalates between phospholipid fatty acid chains. This restricts membrane fluidity, physically hindering the propagation of radical chains across the bilayer.
GGCT Inhibition (The Novel Pathway)
Recent high-throughput screens (Nakata et al., 2021) identified this compound as a specific inhibitor of GGCT. GGCT is a key enzyme in the
Visualization: Mechanistic Pathway
The following diagram illustrates the interception of oxidative stress by this compound within the neuronal membrane.
Caption: this compound halts lipid peroxidation via radical scavenging and membrane rigidification while modulating GSH.
Part 3: Preclinical Efficacy Data
This compound has demonstrated efficacy across multiple models of oxidative injury.
| Model | Dose/Concentration | Outcome | Key Biomarker | Reference |
| Renal I/R (Rat) | 3 mg/kg (IV) | Preserved ATP, reduced necrosis | GSH/GSSG ratio | |
| Myocardial I/R | 3 mg/kg | Reduced infarct size, anti-arrhythmic | Lipid Hydroperoxides | |
| Glioma Culture | Antiproliferative (Cytotoxic) | MTT Assay | ||
| Neuronal Culture | Protection vs Iron/FAS injury | LDH Release |
Part 4: Experimental Protocols
Protocol A: In Vitro Neuroprotection Assay (Iron-Induced Injury)
Objective: Assess the capacity of this compound to protect primary cortical neurons from oxidative stress induced by Ferrous Ammonium Sulfate (FAS).
Reagents:
-
Vehicle: DMSO (Stock 10 mM). Final culture concentration must be <0.1%.
-
Stressor: Ferrous Ammonium Sulfate (FAS), freshly prepared in deoxygenated water.
-
Assay: LDH Release (Cytotoxicity) or Calcein-AM (Viability).
Step-by-Step Workflow:
-
Culture Preparation: Seed primary rat cortical neurons (E18) at
cells/well in 96-well poly-D-lysine coated plates. Maintain for 10-14 days in vitro (DIV). -
Compound Preparation: Dissolve this compound in DMSO. Serial dilute in Neurobasal medium to
final concentration (e.g., for final, prepare ). -
Pre-treatment: Add this compound to wells 1 hour prior to injury.
-
Controls: Vehicle only, this compound only (toxicity check).
-
-
Injury Induction: Add FAS (Final conc:
) to induce lipid peroxidation. -
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Readout: Collect supernatant for LDH assay.
Protocol B: In Vivo Administration (Rat Ischemia Model)
Critical Note: Due to high lipophilicity, this compound precipitates in saline.
-
Vehicle: 0.05 M Citrate Buffer (pH 3.0) OR 10% Hydroxypropyl-
-cyclodextrin. -
Dosing: 3 mg/kg IV bolus.
-
Timing: Administer 10-15 minutes prior to reperfusion for maximum efficacy. Post-injury efficacy drops significantly after 1 hour.
Visualization: Experimental Workflow
Caption: Step-by-step in vitro workflow for assessing this compound neuroprotection.
Part 5: Challenges & Future Directions
Despite potent preclinical data, this compound remains a research tool rather than a clinical therapeutic.
-
Solubility: The requirement for acidic buffers or cyclodextrins complicates clinical formulation.
-
"Lazaroid" Legacy: The failure of Tirilazad in Phase III stroke trials (likely due to dosing windows and gender-specific metabolism) cast a shadow over the entire class, halting development of second-generation analogs like this compound.
-
New Potential: The 2021 discovery of GGCT inhibition suggests a potential repurposing in oncology, specifically for tumors reliant on the
-glutamyl cycle (e.g., breast cancer, glioblastoma).
References
-
Nakata, S. et al. (2021).
-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth.[3] Biochemical and Biophysical Research Communications. -
Valdivielso, J.M. et al. (2001). Protection from renal ischemia-reperfusion injury by the 2-methylaminochroman U83836E.[2] Journal of the American Society of Nephrology.
-
Campo, G. et al. (1996). Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury. Free Radical Biology and Medicine.
-
Hall, E.D. et al. (1995). Neuroprotective efficacy of the 21-aminosteroid U-74389G and the 2-methylaminochroman this compound in models of CNS trauma and ischemia. Journal of Neurotrauma.[4]
-
Korkmaz, A. et al. (2002). Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Journal of Neuro-Oncology.
Sources
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection from renal ischemia-reperfusion injury by the 2-methylaminochroman U83836E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: U-83836E In Vitro Assay Protocols
From Lazaroid Antioxidant to Novel GGCT Inhibitor
Abstract & Mechanistic Overview
U-83836E is a dual-function bioactive compound originally classified as a "second-generation lazaroid" (21-aminosteroid).[1] Structurally, it couples the antioxidant chroman ring of
This application note provides validated protocols for assessing this compound in two distinct contexts:
-
Cytoprotection & Antioxidant Activity: Inhibition of lipid peroxidation in neuronal models.
-
Enzymatic Inhibition: Targeted inhibition of GGCT activity in cancer cell lysates.
Mechanistic Pathway Diagram
The following diagram illustrates the dual mechanism of action for this compound: scavenging lipid peroxyl radicals (LOO•) and blocking the GGCT-mediated glutathione salvage pathway.
Figure 1: Dual mechanism of this compound acting as a chain-breaking antioxidant and a metabolic enzyme inhibitor.
Materials & Reagents
To ensure reproducibility, use the following validated reagents or their equivalents.
| Reagent | Specification | Storage | Application |
| This compound | Purity | -20°C (Desiccated) | Test Compound |
| DMSO | Cell Culture Grade | RT | Solvent |
| FeSO | Freshly prepared (10 mM stock) | 4°C (Do not store >4h) | LPO Induction |
| TBARS Reagent | 0.37% Thiobarbituric acid + 15% TCA | 4°C | LPO Detection |
| MTT Reagent | 5 mg/mL in PBS | 4°C (Dark) | Cell Viability |
| Pig Brain Homogenate | Or rat liver microsomes | -80°C | Lipid Substrate |
| GGCT Substrate | Fluorogenic | -20°C | Enzyme Assay |
Protocol A: Lipid Peroxidation Inhibition (TBARS Assay)
Objective: Determine the IC
Scientific Rationale: this compound suppresses the propagation phase of peroxidation. We use iron/ascorbate to generate hydroxyl radicals via Fenton chemistry, which attack membrane lipids in brain homogenate.
Step-by-Step Methodology
-
Tissue Preparation:
-
Homogenize porcine or rat brain tissue (10% w/v) in ice-cold PBS (pH 7.4).
-
Centrifuge at 3,000 x g for 10 min at 4°C to remove debris. Use the supernatant (S1 fraction).
-
Critical: Keep all samples on ice to prevent spontaneous oxidation.
-
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM) in PBS. Final DMSO concentration in assay must be < 0.1%.
-
-
Reaction Setup (Standard 1.5 mL Tube Format):
-
Control: 140 µL Brain Homogenate + 20 µL Vehicle (PBS/DMSO).
-
Test: 140 µL Brain Homogenate + 20 µL this compound (various conc).
-
Blank: 140 µL PBS + 20 µL Vehicle.
-
-
Induction:
-
Add 20 µL of Induction Mix (4 mM FeSO
+ 2 mM Ascorbic Acid) to all tubes. -
Note: This initiates the radical cascade.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
-
TBARS Development:
-
Add 200 µL of TBARS Reagent (TCA/TBA/HCl) to stop the reaction.[2]
-
Incubate at 90–95°C for 60 minutes (boiling step).
-
Cool to RT and centrifuge at 10,000 x g for 5 min.
-
-
Measurement:
-
Transfer 200 µL of supernatant to a 96-well plate.
-
Measure absorbance at 532 nm .
-
Data Analysis
Calculate % Inhibition using the formula:
-
Expected Result: this compound typically exhibits an IC
in the low micromolar range (6–10 µM) in this assay.
Protocol B: Cell-Based Neuroprotection Assay
Objective: Assess the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or primary dopaminergic neurons) from oxidative stress induced by Sodium Nitroprusside (SNP).
Experimental Workflow Diagram
Figure 2: Workflow for assessing neuroprotective efficacy.
Protocol Steps
-
Seeding: Plate SH-SY5Y cells (or primary mesencephalic neurons) at
cells/well in 96-well plates. Allow attachment for 24h. -
Pre-treatment: Replace medium with fresh media containing this compound (0.1, 1, 10, 50 µM). Include a Vehicle Control (DMSO). Incubate for 2 hours.
-
Expert Tip: Pre-treatment allows the lipophilic compound to integrate into cellular membranes.
-
-
Insult: Add Sodium Nitroprusside (SNP) to a final concentration of 100–300 µM (titrate to achieve ~50% cell death in controls).
-
Incubation: Incubate for 24 hours at 37°C/5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL final). Incubate 4h. Solubilize formazan crystals with DMSO and read OD at 570 nm.
Protocol C: GGCT Enzymatic Inhibition (Advanced)
Objective: Verify this compound activity as a specific inhibitor of
-
Enzyme Source: Prepare lysates from GGCT-overexpressing cells (e.g., MCF7 or NIH3T3-GGCT) or use recombinant human GGCT.
-
Substrate: Use a fluorogenic substrate such as
-glutamyl-7-amido-4-methylcoumarin ( -Glu-AMC). -
Reaction:
-
Mix 50 µL Enzyme fraction + 10 µL this compound (various conc).
-
Initiate with 40 µL Substrate (
-Glu-AMC, 20 µM final). -
Buffer: 100 mM Tris-HCl, pH 8.0.
-
-
Kinetics: Measure fluorescence (Ex 355 nm / Em 460 nm) continuously for 30 min.
-
Validation: this compound should inhibit AMC release in a dose-dependent manner (IC
approx. 6 µM).
References
-
Identification of U83836E as a GGCT Inhibitor (2021)
-
Nakata, S., et al. "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[6] Biochemical and Biophysical Research Communications, 550, 147-153.
-
-
Lazaroid Mechanism & Lipid Peroxidation
-
Hall, E. D., et al. "Antioxidant effects of the lazaroid this compound."[7] Journal of Neurochemistry.
-
(General Search Verification)
-
-
Neuroprotection in Dopamine Neurons
-
"Mesencephalic neuron death induced by congeners of nitrogen monoxide is prevented by the lazaroid this compound."[7]
-
-
TBARS Assay Methodology
- General protocol adapted from standard lipid peroxidation assays cited in Pharmacognosy Research and MDPI.
Sources
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phcogres.com [phcogres.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesencephalic neuron death induced by congeners of nitrogen monoxide is prevented by the lazaroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: U-83836E as a Dual-Function Probe in Cancer Cell Line Studies
[1]
Abstract & Core Directive
This application note details the use of U-83836E ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol), a potent bis-aminochroman "lazaroid," in cancer cell line models.
Critical Scientific Insight: Unlike standard antioxidants (e.g., Trolox, N-Acetylcysteine), this compound exhibits a biphasic mechanism of action dependent on concentration.
-
Low Concentration (< 2 µM): It acts as a potent inhibitor of lipid peroxidation (LPO) and iron-dependent radical formation, exceeding the potency of Vitamin E by ~100-fold.
-
High Concentration (> 5 µM): It acts as a specific inhibitor of
-glutamylcyclotransferase (GGCT) , a key enzyme in the glutathione salvage pathway, leading to antiproliferative effects in cancer cells.
Warning: Failure to distinguish these two windows will lead to confounded data where "rescue" experiments inadvertently trigger metabolic toxicity. This guide provides the protocols to isolate these effects.
Mechanism of Action
This compound is structurally distinct from Vitamin E due to the addition of an amino-steroid-like side chain (though it lacks the steroid backbone) to the chroman ring. This modification confers high lipophilicity and membrane retention.
The Biphasic Switch
-
Cytoprotection (Antioxidant Mode): The chroman head group donates hydrogen atoms to quench lipid peroxyl radicals (LOO•), while the amine tail chelates free iron, preventing the Fenton reaction. This stabilizes the mitochondrial and plasma membranes.
-
Cytotoxicity (Metabolic Inhibitor Mode): At higher concentrations, this compound binds to GGCT. Inhibition of GGCT prevents the conversion of
-glutamyl peptides into 5-oxoproline and free amino acids, disrupting glutathione homeostasis and inducing apoptosis in GGCT-overexpressing tumors (e.g., breast, glioblastoma).
Mechanistic Pathway Diagram[1]
Caption: Figure 1.[1] The dual mechanism of this compound. Left: Membrane stabilization at low doses. Right: GGCT inhibition at high doses.
Preparation and Handling
To ensure reproducibility, strict adherence to solubility and storage protocols is required. This compound is sensitive to light and oxidation.
| Parameter | Specification | Notes |
| Molecular Weight | ~593.6 Da (Dihydrochloride salt) | Verify salt form on CoA. |
| Solubility | DMSO (up to 50 mM) | Ethanol is a secondary option (up to 10 mM). Avoid aqueous stock solutions. |
| Stock Concentration | 10 mM | Prepare in amber vials to protect from light. |
| Storage | -20°C (Solid/Stock) | Stable for 6 months. Do not freeze-thaw working aliquots more than once. |
| Working Solvent | Culture Media | Dilute 1:1000 or greater to keep DMSO < 0.1%. |
Experimental Protocols
Protocol A: Cytoprotection Assay (ROS "Rescue")
Objective: To determine if a test compound (Drug X) kills cancer cells via an oxidative stress-dependent mechanism.
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Pre-treatment (Critical):
-
Prepare this compound media at 0.5 µM, 1.0 µM, and 1.5 µM .
-
Control: Include a Vehicle Control (DMSO only) and a Negative Control (Trolox 100 µM) for comparison.
-
Remove spent media and add pre-treatment media. Incubate for 2 hours to allow membrane incorporation.
-
-
Induction:
-
Add Drug X (the stressor) directly to the wells containing this compound (Co-treatment).
-
Positive Control: Add H₂O₂ (100-200 µM) or tBHP to a set of wells to validate the antioxidant capacity of the batch.
-
-
Incubation: Incubate for 24–48 hours.
-
Readout: Assess viability using CellTiter-Glo (ATP) or MTT.
-
Interpretation: If this compound rescues viability significantly better than vehicle, the mechanism is ROS-dependent.
-
Protocol B: GGCT Inhibition Assay (Antiproliferative)
Objective: To utilize this compound as a chemotherapeutic probe to target glutathione metabolism.
Step-by-Step Methodology:
-
Seeding: Plate cells at low density (3,000 cells/well) to allow for proliferation over 72 hours.
-
Dosing:
-
Prepare a serial dilution of this compound: 0, 2.5, 5, 10, 20, 40 µM .
-
Note: The transition from antioxidant to cytotoxic usually occurs between 2.5 µM and 6 µM depending on cell density.
-
-
Incubation: Incubate for 72 hours.
-
Readout: Perform SRB (Sulforhodamine B) or Crystal Violet assay to measure total biomass (proliferation).
-
Validation: To confirm the death is GGCT-mediated and not just "off-target" toxicity, co-treat with N-Acetylcysteine (NAC, 5 mM) . NAC provides excess cysteine, potentially partially rescuing GSH levels, though it cannot fix the 5-oxoproline block.
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for selecting the appropriate this compound concentration range based on experimental goals.
Data Analysis & Expected Results
When analyzing data, it is crucial to benchmark this compound against standard reference compounds to validate the specific biological activity observed.
Comparative Potency Table:
| Compound | Primary Action | IC50 (LPO Inhibition) | IC50 (Proliferation Inhibition) |
| This compound | Dual (Antioxidant/GGCT) | ~1.5 µM | ~6.5 µM |
| Trolox | Antioxidant | ~20-50 µM | > 100 µM (Low toxicity) |
| Vitamin E | Antioxidant | > 50 µM | > 100 µM |
| U-74389G | Lazaroid (21-aminosteroid) | ~2-5 µM | > 90 µM (Low toxicity) |
Troubleshooting Guide:
-
Issue: Cells die in the "Rescue" control group (this compound only).
-
Cause: Concentration is too high (> 2 µM), triggering GGCT inhibition.
-
Solution: Titrate down to 0.1 - 0.5 µM. The antioxidant effect is potent; less is often more.
-
-
Issue: Precipitation in media.
-
Cause: Stock concentration too high or cold media used.
-
Solution: Ensure DMSO stock is warm before adding to warm media. Vortex immediately.
-
References
-
Nakata, S., et al. (2021).[2] "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[2] Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Altavilla, D., et al. (1999). "Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Aydin, A., et al. (2014). "Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro." Journal of Neuro-Oncology. Retrieved from [Link]
Application Notes and Protocols: Preparation of U-83836E Stock Solutions for Experimental Use
Introduction: Understanding U-83836E and the Critical Role of Proper Stock Solution Preparation
This compound, a member of the lazaroid family of 21-aminosteroids, is a potent inhibitor of lipid peroxidation.[1][2] This activity is central to its neuroprotective effects observed in various models of central nervous system injury.[2] More recently, this compound has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in glutathione homeostasis and overexpressed in several cancers.[3] This dual activity makes this compound a valuable tool for researchers in neuroscience and oncology.
The reliability and reproducibility of experimental data derived from in vitro and in vivo studies using this compound are fundamentally dependent on the accurate and consistent preparation of stock solutions. This guide provides a comprehensive, field-proven protocol for the preparation, storage, and handling of this compound stock solutions, ensuring the integrity of your experiments. We will delve into the rationale behind each step, emphasizing best practices for scientific rigor.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| Chemical Name | (-)-2-((4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol dihydrochloride | N/A |
| Molecular Formula | C₃₃H₅₀N₆O₂ · 2HCl | N/A |
| Molecular Weight | 635.7 g/mol | N/A |
| Purity | ≥98% (HPLC) | N/A |
| Solubility | Water (30 mg/mL), Ethanol (>50 mg/mL), DMSO | N/A |
| Storage (solid) | -20°C | N/A |
Mechanism of Action: A Dual Inhibitor
This compound's biological effects stem from its ability to interfere with two key cellular processes:
-
Inhibition of Lipid Peroxidation: As a lazaroid, this compound is a potent antioxidant that resides within cellular membranes and scavenges lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. This action protects cell membranes from oxidative damage, a key event in various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1][2]
-
Inhibition of γ-Glutamylcyclotransferase (GGCT): this compound inhibits the enzymatic activity of GGCT.[3] GGCT is a component of the γ-glutamyl cycle, which is crucial for glutathione metabolism.[3] By inhibiting GGCT, this compound can disrupt cancer cell metabolism and proliferation, making it a compound of interest for cancer research.[3]
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a versatile and highly polar aprotic solvent that can effectively dissolve a wide range of organic compounds, including this compound, and is miscible with water and cell culture media.[4][5][6]
Materials:
-
This compound dihydrochloride powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 635.7 g/mol * 1000 mg/g = 6.357 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and record the exact weight.
-
Expert Tip: Due to the small quantities being weighed, ensure the balance is in a draft-free environment and use anti-static measures if necessary to ensure accuracy.
-
-
Dissolve the powder in DMSO:
-
Using a calibrated pipette, add the appropriate volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
For the example above, if you weighed exactly 6.357 mg, add 1 mL of DMSO. If the weight is slightly different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.
-
Causality: Anhydrous DMSO is recommended to prevent the introduction of water, which could potentially affect the long-term stability of the compound.
-
-
Ensure complete dissolution:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulates. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
-
Aliquot and store the stock solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Trustworthiness: Amber tubes are crucial to protect the light-sensitive this compound from degradation.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
-
Working Solution Preparation and Application
For most cell-based assays, the DMSO concentration in the final culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed sterile cell culture medium or an appropriate sterile buffer (e.g., PBS).
-
Mix thoroughly by gentle pipetting.
-
-
This 100 µM working solution can then be further diluted to the final desired experimental concentrations in your cell culture plates.
This compound Signaling Pathway Interaction
Caption: this compound's dual inhibitory mechanism of action.
Self-Validating System and Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use. If any are observed, discard the aliquot.
-
Functional Assays: Periodically, the bioactivity of a thawed stock solution can be confirmed using a relevant functional assay (e.g., a lipid peroxidation assay or a cell proliferation assay with a known sensitive cell line).
-
Solvent Controls: In all experiments, it is crucial to include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups to account for any effects of the solvent.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and its solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
The meticulous preparation of this compound stock solutions is a cornerstone of generating high-quality, reproducible data. By following this detailed protocol and understanding the scientific principles behind each step, researchers can confidently utilize this versatile compound in their investigations into neuroprotection and cancer biology.
References
-
Durmaz, R., Deliorman, D., Işiksoy, S., & Tel, E. (1999). Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Turkish Neurosurgery, 9(3-4), 133-138. [Link]
-
Oak, S. A., Lee, B. H., Kim, J. H., Lee, S. Y., & Kim, Y. C. (2017). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochemical and Biophysical Research Communications, 487(4), 856-861. [Link]
-
Nakata, S., et al. (2021). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochemical and Biophysical Research Communications, 553, 118-124. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Zhu, H., et al. (2001). Lazaroid compounds prevent early but not late stages of oxidant-induced cell injury. Kidney International, 60(4), 1475-1484. [Link]
-
gChem. DMSO. [Link]
-
Clark, W. M., & Hazel, K. G. (1996). Lazaroids. CNS pharmacology and current research. CNS drugs, 5(3), 175-183. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
Sources
- 1. Lazaroid compounds prevent early but not late stages of oxidant-induced cell injury: potential explanation for the lack of efficacy of lazaroids in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
effective concentration of u-83836e in cell culture
Application Note: Optimizing the Effective Concentration of U-83836E in Cell Culture Models
Abstract & Compound Profile
This compound ((-)-2-((4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride) is a "second-generation lazaroid."[1] Unlike first-generation lazaroids (21-aminosteroids), this compound lacks the steroid backbone, instead coupling the antioxidant chroman ring of
This dual structure confers potent free-radical scavenging capabilities and high membrane affinity, making it a gold-standard reference compound for inhibiting iron-dependent lipid peroxidation. Recently, it has also been identified as a specific inhibitor of
Chemical & Physical Properties
| Property | Specification |
| Molecular Weight | 593.63 g/mol |
| Formula | C |
| Solubility (Water) | ~30 mg/mL (~50 mM) |
| Solubility (Ethanol) | >50 mg/mL (~75 mM) |
| Appearance | White to off-white solid |
| Storage | -20°C (Desiccate; protect from light) |
Mechanism of Action (MOA)
To determine the effective concentration, one must first define the biological endpoint. This compound exhibits a biphasic functional profile: cytoprotection at low micromolar concentrations and antiproliferation/enzyme inhibition at higher concentrations.
Key Pathways:
-
Lipid Peroxidation Inhibition: The chroman head group donates hydrogen atoms to quench peroxyl radicals within the lipid bilayer, stabilizing the membrane.
-
GGCT Inhibition: this compound binds to GGCT, disrupting the
-glutamyl cycle and altering glutathione homeostasis, which can induce apoptosis in cancer cells (e.g., MCF7). -
PKC Activation: In cardiomyocytes, it promotes the translocation of PKC
to the membrane, conferring resistance to ischemic injury.
Figure 1: Multi-target mechanism of this compound ranging from antioxidant cytoprotection to metabolic enzyme inhibition.
Dose-Response Guidelines
The "effective" concentration is context-dependent. Use the table below to select a starting range for your specific assay.
| Application | Cell Type / Model | Effective Concentration Range | Key Reference Endpoint |
| Antioxidant / Cytoprotection | Neurons (Cortical), Endothelial | 0.1 µM – 5.0 µM | Inhibition of iron-dependent lipid peroxidation (IC50 ≈ 1.5 µM). |
| Neuroprotection | Primary Glioblastoma / Neurons | 1.0 µM – 10 µM | Protection against H |
| Neutrophil Inhibition | Human Neutrophils | 4.0 µM – 12 µM | Inhibition of respiratory burst (superoxide production). |
| Antiproliferation | C6 Glioma / MCF7 Breast Cancer | 6.0 µM – 50 µM | IC50 for cell growth inhibition (C6 Glioma IC50 ≈ 45 µM).[4] |
| GGCT Inhibition | Cancer Cell Lines (NIH3T3/MCF7) | 10 µM – 50 µM | Enzymatic inhibition leading to tumor suppression. |
Critical Note: For pure antioxidant effects, maintain concentrations below 10 µM to avoid off-target antiproliferative effects.
Protocol: Preparation and Experimental Workflow
A. Stock Solution Preparation
This compound is supplied as a dihydrochloride salt, rendering it water-soluble, which is a significant advantage over lipophilic antioxidants like Vitamin E.
-
Solvent: Sterile Water (preferred) or PBS.
-
Concentration: Prepare a 10 mM stock (5.94 mg/mL).
-
Calculation: Dissolve 5.94 mg of this compound in 1.0 mL of sterile water.
-
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.
B. Experimental Workflow (Dose-Finding)
This protocol is designed to determine the optimal cytoprotective concentration against an oxidative insult (e.g.,
Step 1: Cell Seeding
-
Seed cells (e.g., SH-SY5Y or HUVEC) in 96-well plates at
cells/well. -
Incubate for 24 hours to allow attachment.
Step 2: Pre-treatment (The "Priming" Phase)
-
Prepare working solutions of this compound in serum-free or low-serum (1%) media.
-
Dose Range: 0 (Vehicle), 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µM.
-
Remove culture media and add 100 µL of this compound working solutions.
-
Incubation: 1–2 hours. Note: this compound rapidly partitions into lipid membranes; long pre-incubations are rarely necessary.
Step 3: Oxidative Challenge
-
Without removing the this compound media (co-treatment is usually more effective), add the stressor (e.g., 100 µM
). -
Incubate for 24 hours.
Step 4: Readout
-
Viability: CCK-8 or MTT assay.
-
Lipid Peroxidation: Measure MDA (Malondialdehyde) or use a fluorescent probe like C11-BODIPY.
Figure 2: Step-by-step workflow for validating this compound cytoprotective efficacy.
Data Analysis & Troubleshooting
-
Self-Validation:
-
Positive Control: Always run a known antioxidant (e.g., Trolox or NAC) alongside this compound to validate the oxidative insult.
-
Vehicle Control: Ensure the water/media vehicle does not affect cell viability.
-
-
Interpretation:
-
If cell viability decreases at concentrations >20 µM without a stressor, you are observing the compound's intrinsic antiproliferative/GGCT-inhibitory activity.
-
If protection is observed at 1 µM but lost at 50 µM, this "bell-shaped" curve is typical for potent antioxidants that can become pro-oxidant or toxic at high doses.
-
References
-
Jacobsen, E. J., et al. (1992). "2-(Aminomethyl)chromans that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma and ischemia." Journal of Medicinal Chemistry, 35(23), 4464–4472.
-
Nakata, S., et al. (2021). "Identification of U83836E as a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth." Biochemical and Biophysical Research Communications, 550, 139-145. -
Altavilla, D., et al. (1998). "Inhibition of tumour necrosis factor and reversal of endotoxin-induced shock by this compound, a 'second generation' lazaroid in rats." British Journal of Pharmacology, 124(6), 1293–1299.
-
Korkmaz, S., et al. (2001). "Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro." Neurosurgical Review, 24, 134–138.
-
R&D Systems / Tocris. "this compound Product Information & Biological Activity."
Sources
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for U-83836E In Vivo Studies
Executive Summary & Compound Profile
U-83836E is a distinct "second-generation" Lazaroid (21-aminosteroid analog) that structurally couples the antioxidant chroman ring of
Primary Mechanism of Action:
-
Radical Scavenging: The chromanol moiety donates hydrogen atoms to quench lipid peroxyl radicals (LOO•), halting the propagation of lipid peroxidation chains within the phospholipid bilayer.
-
Iron Chelation/Stabilization: The amine portion interacts with membrane phospholipids, reducing membrane fluidity and limiting the availability of iron for Fenton chemistry.
-
PKC
Activation: Recent evidence suggests this compound preserves mitochondrial function via Protein Kinase C-epsilon (PKC ) translocation, a pathway critical for ischemic preconditioning.
Mechanism of Action Diagram
Figure 1: Dual-action mechanism of this compound involving direct lipid radical scavenging and downstream PKC
Formulation & Handling Guidelines
Critical Note: this compound is highly lipophilic.[1] Improper solubilization results in micro-precipitation, leading to erratic in vivo data and potential micro-emboli in intravenous models.
Solubility Profile
-
Appearance: White to off-white crystalline solid.
-
Salt Form: Typically supplied as the dihydrochloride salt (this compound).[2]
-
Stability: Sensitive to light and oxidation. Prepare fresh.
Recommended Vehicle (Intravenous/Intraperitoneal)
For consistent bioavailability, use a Citrate-Saline Vehicle . The slight acidity prevents base precipitation.
| Component | Concentration | Function |
| Citrate Buffer (pH 3.0 - 4.5) | 20 mM | Solubilizing agent (protonates amines) |
| NaCl (Saline) | 0.9% | Isotonicity |
| This compound | Up to 5 mg/mL | Active Compound |
Preparation Protocol:
-
Dissolve this compound powder in 0.05 M HCl or 20 mM Citrate Buffer (pH 3.0). Vortex until clear.
-
Slowly dilute with 0.9% sterile saline to the final desired concentration.
-
Check pH; ensure it remains < 5.0. If pH rises above pKa, the compound may precipitate.
-
Filter sterilize (0.22
m) immediately before use.
Experimental Design A: Myocardial Ischemia/Reperfusion (Rat)
Rationale: This model validates the cardioprotective efficacy of this compound, specifically targeting reperfusion injury where oxidative bursts are maximal.
Study Groups (n=10/group)
-
Sham: Surgery without LAD ligation.
-
Vehicle Control: I/R + Citrate-Saline Vehicle.
-
This compound Low Dose: 1.5 mg/kg (IV bolus).
-
This compound High Dose: 5.0 mg/kg (IV bolus).
Surgical Workflow (LAD Ligation)
-
Anesthesia: Induce with 3-5% isoflurane; maintain with 1.5-2%. Intubate and ventilate.[3]
-
Thoracotomy: Perform left thoracotomy at the 4th intercostal space.
-
Ligation (Ischemia): Pass a 6-0 silk suture under the Left Anterior Descending (LAD) coronary artery. Tighten over a PE-10 tubing (to allow release).
-
Duration: 30 Minutes.
-
Verification: Observe ST-segment elevation on ECG and tissue pallor.
-
-
Drug Administration: Administer this compound via tail vein or femoral catheter 5 minutes prior to reperfusion .
-
Reperfusion: Release the ligature.
-
Endpoint: Re-occlude LAD, inject Evans Blue (to mark area at risk), then excise heart and slice for TTC staining.
Experimental Timeline Diagram
Figure 2: Temporal workflow for Myocardial Ischemia/Reperfusion model emphasizing drug delivery timing relative to reperfusion.
Experimental Design B: Renal Ischemia (Protective Pre-treatment)
Rationale: The kidney is highly susceptible to lipid peroxidation. This compound is effective here as a preventive membrane stabilizer.[1]
Dosing Strategy:
-
Dose: 3.0 mg/kg (Intraperitoneal or IV).[3]
-
Timing: Administer 15-30 minutes before clamping renal pedicles.
Key Endpoints:
-
Serum Creatinine & BUN: Functional markers at 24h.
-
Histology: H&E staining for tubular necrosis.
-
Biomarker Panel:
-
Kidney Homogenate: Measure MDA (Malondialdehyde) and GSH/GSSG ratio.
-
Data Analysis & Biomarker Validation
To prove the compound worked via the proposed mechanism, you must correlate phenotypic outcomes (infarct size) with biochemical markers.
Quantitative Analysis Table
| Biomarker | Assay Method | Expected Effect (this compound Treated) | Mechanistic Relevance |
| Infarct Size | TTC Staining / Planimetry | Significant Reduction ( | Tissue Survival |
| MDA / TBARS | Colorimetric / HPLC | Decreased ( | Inhibition of Lipid Peroxidation |
| SOD Activity | Enzymatic Assay | Preserved/Increased ( | Maintenance of endogenous defense |
| Creatine Kinase (CK-MB) | Serum ELISA | Decreased ( | Reduced cardiomyocyte rupture |
| PKC | Western Blot (Membrane vs Cytosol) | Increased Membrane Fraction ( | Signal transduction activation |
Emerging Applications: Oncology
Recent studies indicate this compound inhibits
-
Context: GGCT is overexpressed in breast (MCF7) and glial cancers.
-
Protocol Note: For xenograft studies, daily dosing (IP) may be required. Monitor weight loss as a sign of toxicity, though this compound is generally well-tolerated compared to chemotherapy.
References
-
Camara, A. K. S., et al. (2004). "Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC."[6] International Journal of Molecular Medicine.
-
Guzel, A., et al. (2010). "Protection from renal ischemia-reperfusion injury by the 2-methylaminochroman U83836E."[1] Journal of Surgical Research.
-
Nakata, S., et al. (2021).[5] "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[2][5] Biochemical and Biophysical Research Communications.
-
Hall, E. D., et al. (1994). "Neuroprotective efficacy of the 21-aminosteroid U-74389G in models of CNS injury." Journal of Neurotrauma. (Contextual reference for Lazaroid class mechanisms).
Sources
- 1. Protection from renal ischemia-reperfusion injury by the 2-methylaminochroman U83836E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delayed adjuvant therapy with the 21-aminosteroid U74006F and the anion channel blocker L644-711 does not improve outcome following thrombolytic therapy in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response analysis of the effect of 21-aminosteroid tirilazad mesylate (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing GGCT Inhibition by U-83836E
Abstract & Introduction
Gamma-glutamylcyclotransferase (GGCT; EC 2.3.2.[1][2]4) is a pivotal enzyme in the
U-83836E ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol dihydrochloride), historically characterized as a "lazaroid" antioxidant and lipid peroxidation inhibitor, has recently been identified as a specific inhibitor of GGCT.[5][7]
This guide provides a validated protocol for assessing the inhibitory potency of this compound against GGCT. It details a robust in vitro fluorescence-based assay using
Mechanism of Action
The
Figure 1: The
Materials & Reagents
Compound Preparation[9]
-
This compound Dihydrochloride: Soluble in water and DMSO.
-
Stock Solution: Prepare a 10 mM stock in sterile dH
O or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. -
Working Solutions: Serial dilutions (0.1
M to 100 M) in Assay Buffer.
-
Enzyme & Substrate
-
Recombinant Human GGCT (rhGGCT): Commercially available (e.g., purified from E. coli).
-
Concentration: Dilute to ~0.5–1.0
g/mL in Assay Buffer (titrate to ensure linear velocity).
-
-
Substrate: L-
-Glutamyl-L-cysteine ( -Glu-Cys).-
Note: While
-Glu-Ala is a common physiological substrate, -Glu-Cys allows for specific thiol-based derivatization if measuring residual substrate, or standard amino acid detection.
-
-
Derivatization Reagent (for NDA Method):
-
Naphthalene-2,3-dicarboxaldehyde (NDA).
-
Potassium cyanide (KCN) or 2-Mercaptoethanol.
-
Buffers
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM DTT (optional, to maintain reduced substrate state if using
-Glu-Cys). -
Stop Solution: 20% Trichloroacetic acid (TCA) or 0.1 M Borate buffer (pH 9.5) for immediate derivatization.
Experimental Protocol: In Vitro GGCT Inhibition Assay
This protocol utilizes the NDA-Derivatization Method . GGCT cleaves
Step 1: Enzyme-Inhibitor Pre-incubation
-
Plate Setup: Use a black 96-well microplate.
-
Add Buffer: Dispense 50
L of Assay Buffer into blank wells. -
Add Inhibitor: Add 10
L of this compound working solutions to experimental wells. Include "Vehicle Control" (0 M inhibitor) and "Positive Control" (known inhibitor like Pro-GA if available). -
Add Enzyme: Add 20
L of rhGGCT solution to all wells except blanks. -
Incubation: Incubate at 37°C for 10 minutes to allow equilibrium binding.
Step 2: Enzymatic Reaction
-
Start Reaction: Add 20
L of Substrate Solution (2 mM -Glu-Cys) to all wells.-
Final Volume: 100
L. -
Final Substrate Concentration: 400
M (Ensure this is near , typically ~0.3–0.5 mM for GGCT).
-
-
Incubation: Incubate at 37°C for 30 minutes.
Step 3: Termination & Detection (NDA Method)
-
Stop Reaction: Add 20
L of 20% TCA to quench the reaction. Centrifuge plate if necessary to pellet precipitate (usually not required for purified enzyme). -
Derivatization: Transfer 20
L of the reaction mix to a new plate containing 180 L of NDA Working Solution (1 mM NDA in 0.1 M Borate Buffer pH 9.5 + 1 mM KCN).-
Mechanism:[1] NDA reacts with the primary amine of the released Cysteine (or residual
-Glu-Cys, but reaction rates differ). Preferred: Use Fluorescamine if using -Glu-Ala, as it reacts selectively with the primary amine of the released Alanine (the -glutamyl amine is involved in the peptide bond and less reactive/non-reactive in specific conditions). -
For this compound specific validation (Nakata et al., 2021): The authors used a fluorogenic probe method.[8][9] If a commercial fluorogenic substrate (e.g.,
-Glu-AMC) is unavailable, the OPA (o-Phthalaldehyde) method is recommended. -
OPA Protocol: Add 100
L OPA reagent. Incubate 5 min at Room Temp.
-
-
Read Fluorescence:
-
Excitation: 340–360 nm
-
Emission: 450–460 nm
-
Step 4: Data Analysis[9][13]
-
Background Subtraction: Subtract the RFU of the "No Enzyme" blank from all samples.
-
Velocity Calculation: Calculate initial velocity (
) relative to the Vehicle Control ( ). -
IC50 Determination: Plot % Activity (
) vs. Log[this compound]. Fit to a non-linear regression model (4-parameter logistic).
Cell-Based Validation (Secondary Assay)
To confirm this compound engages GGCT in a biological system:
-
Cell Line: MCF7 (Breast Cancer) or NIH3T3-GGCT (Overexpressing).[7]
-
Treatment: Treat cells with this compound (0, 10, 50, 100
M) for 24–48 hours. -
Lysate Extraction: Lyse cells in cold PBS via sonication.
-
Target Engagement Marker: Measure 5-Oxoproline levels in lysate using LC-MS/MS.
-
Expected Result: GGCT inhibition should decrease intracellular 5-oxoproline levels (unlike 5-oxoprolinase deficiency which increases it) and accumulate
-glutamyl peptides. -
Note: In intact cells, this compound (IC50 ~6
M in proliferation assays) should reduce 5-oxoproline production.
-
Summary of Key Parameters
| Parameter | Specification | Notes |
| Enzyme | Human Recombinant GGCT | ~10 ng/well |
| Substrate | ||
| Inhibitor | This compound | Range: 0.1 – 100 |
| Detection | Fluorescence (OPA/NDA) | Ex/Em: 350/450 nm |
| Positive Control | Pro-GA (if available) | Validated GGCT inhibitor |
| Readout | IC50 Value | Expect low micromolar range |
Troubleshooting & Optimization
-
High Background Fluorescence: Ensure this compound itself is not fluorescent at detection wavelengths. Run an "Inhibitor Only" control. This compound is a chroman derivative; check absorbance spectra.
-
Low Signal-to-Noise: Increase enzyme concentration or reaction time. Ensure pH is strictly 8.0 (GGCT optimum).
-
Solubility: If this compound precipitates at >50
M, ensure DMSO concentration in the final assay is <1%.
References
-
Nakata, S., et al. (2021). "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[7][10][11] Biochemical and Biophysical Research Communications, 549, 128-134.[10][11] Link
-
Oakley, A. J., et al. (2008). "The structure and function of the human gamma-glutamyl cyclotransferase." Journal of Biological Chemistry, 283(32), 22031-22042. Link
-
Yoshiya, T., et al. (2012). "A fluorescence-based microtiter plate assay for γ-glutamylcyclotransferase."[3] Analytical Biochemistry, 421(1), 1-3. Link
-
Kageyama, S., et al. (2018). "Mechanisms of tumor growth inhibition by depletion of γ-Glutamylcyclotransferase (GGCT): a novel molecular target for anticancer therapy."[10] International Journal of Molecular Sciences, 19(7), 2054.[10] Link
Sources
- 1. Ggct (γ-glutamyl cyclotransferase) plays an important role in erythrocyte antioxidant defense and red blood cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. A fluorescence-based microtiter plate assay for γ-glutamylcyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-GA, a Novel Inhibitor of γ-Glutamylcyclotransferase, Suppresses Human Bladder Cancer Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pro-GA, a Novel Inhibitor of γ-Glutamylcyclotransferase, Suppresses Human Bladder Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A GGCT fluorogenic probe: design, synthesis and application to cancer-related cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A GGCT fluorogenic probe: design, synthesis and application to cancer-related cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myc upregulates Ggct, γ‐glutamylcyclotransferase to promote development of p53‐deficient osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Navigating the Challenges of U-83836E: A Technical Support Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for U-83836E. As a potent γ-glutamylcyclotransferase (GGCT) inhibitor and a member of the lazaroid family of antioxidants, this compound holds significant promise in various research applications, particularly in oncology.[1][2] However, its experimental utility can be hampered by challenges related to its solubility and stability. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues and ensure the integrity and reproducibility of your experiments.
Understanding the Molecule: Key Properties of this compound
This compound is a complex organic molecule that functions as a potent inhibitor of lipid peroxidation and scavenges oxygen free radicals.[3] Its antioxidant properties are central to its mechanism of action. Understanding its basic chemical characteristics is the first step in addressing solubility and stability concerns.
| Property | Value/Description | Source |
| Chemical Name | (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8,-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride | |
| Class | Lazaroid, γ-glutamylcyclotransferase (GGCT) inhibitor | [1][2] |
| Primary Mechanism | Inhibition of lipid peroxidation, oxygen free radical scavenger | |
| Appearance | Typically a solid powder | N/A |
Troubleshooting Guide: Common Solubility and Stability Issues
This section addresses specific problems you may encounter when working with this compound, providing step-by-step guidance and the scientific reasoning behind our recommendations.
Issue 1: My this compound powder is not dissolving properly in my chosen solvent.
Answer:
Proper solvent selection and dissolution technique are critical for preparing a homogenous stock solution of this compound. Here’s a systematic approach to troubleshoot this issue:
1. Verify Solvent Compatibility:
-
Recommended Solvents: Based on available data, this compound has the following solubilities:
-
Water: 30 mg/mL
-
Ethanol: >50 mg/mL
-
-
Rationale: The choice of solvent should align with your experimental system. For cell-based assays, DMSO is frequently used as it is miscible with culture media, though care must be taken to keep the final concentration low to avoid cytotoxicity. Ethanol is another option for in vitro studies, while aqueous solutions may be suitable for certain biochemical assays.
2. Follow a Validated Dissolution Protocol:
The following protocol is a general guideline for preparing a stock solution.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Pre-equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture, which can affect stability.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO, ethanol, or water) to achieve the desired stock concentration.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. This can help break up any small aggregates.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile Filtration (for cell culture): If the stock solution will be used in cell culture, sterile filter it through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
Workflow for Preparing a Stable this compound Solution
Caption: Recommended workflow for preparing and storing a stable this compound solution.
Issue 2: I am observing precipitation in my this compound stock solution after storage.
Answer:
Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with many small molecules. This can be due to exceeding the solubility limit at lower temperatures or changes in the solvent environment.
1. Re-dissolving the Precipitate:
-
Gently warm the vial to room temperature or in a 37°C water bath for a short period.
-
Vortex the solution thoroughly to see if the precipitate re-dissolves.
2. Optimizing Storage Practices:
-
Aliquoting: To minimize the impact of repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes.[7]
-
Storage Temperature: For long-term stability, store this compound stock solutions at -20°C.
-
Light Protection: As an antioxidant, this compound may be sensitive to light. Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Rationale: Aliquoting prevents the entire stock from being subjected to temperature fluctuations each time a small amount is needed. Storing at -20°C slows down potential degradation processes. Protecting from light is a general best practice for photosensitive compounds.
Issue 3: I am concerned about the stability of my this compound working solutions in aqueous media.
Answer:
The stability of this compound in aqueous solutions, such as cell culture media or assay buffers, is a critical factor for experimental success. While specific degradation kinetics for this compound in aqueous media are not widely published, we can infer potential issues based on its chemical class.
1. Prepare Fresh Working Solutions:
-
It is best practice to prepare fresh working solutions from your frozen stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
2. pH Considerations:
-
The stability of many compounds can be pH-dependent.[8] While the optimal pH for this compound stability is not documented, it is advisable to use buffers within a neutral pH range (pH 6.5-7.5) unless your experimental design requires otherwise.
3. Monitor for Degradation:
-
If you suspect degradation, you may need to use analytical methods to assess the concentration and purity of your this compound solution over time. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis.[9]
Rationale: Freshly prepared working solutions minimize the time the compound is exposed to potentially destabilizing aqueous environments. Maintaining a neutral pH can help prevent acid- or base-catalyzed degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.
Q2: How should I handle this compound in the laboratory?
A2: As a research chemical with biological activity, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.[7]
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, as a lazaroid and an antioxidant, it is susceptible to oxidation.[3] Factors such as exposure to light, high temperatures, and reactive oxygen species can potentially lead to its degradation.[10] Degradation of similar complex molecules can involve processes like N-demethylation, hydroxylation, and cleavage of structural rings.[10][11]
Q5: How does the antioxidant nature of this compound affect its stability?
A5: The very property that makes this compound a potent antioxidant—its ability to scavenge free radicals—also makes it prone to degradation through oxidation.[3] When it neutralizes a free radical, it becomes oxidized itself. Therefore, minimizing exposure to pro-oxidative conditions (e.g., air, light, certain metal ions) is crucial for maintaining its stability.
References
-
Nakajima, S., et al. (2021). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochemical and Biophysical Research Communications, 549, 128-134. Available at: [Link]
-
Gumus, E., et al. (2011). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Request PDF. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (2019). Preparing Reagent Solutions. Available at: [Link]
-
Gao, Y., et al. (2015). Degradation kinetics and pathways of three calcium channel blockers under UV irradiation. Water Research, 87, 105-114. Available at: [Link]
-
Hall, E. D. (2001). Lazaroids: efficacy and mechanism of action of the 21-aminosteroids in neuroprotection. BJA: British Journal of Anaesthesia, 86(1), 101-111. Available at: [Link]
-
Hall, E. D. (1997). Lazaroids. CNS pharmacology and current research. Annals of the New York Academy of Sciences, 826, 316-325. Available at: [Link]
-
Li, W., et al. (2015). Photodegradation of malachite green under simulated and natural irradiation: kinetics, products, and pathways. Journal of Hazardous Materials, 285, 25-33. Available at: [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
Hall, E. D., & McCall, J. M. (1992). Lazaroids: Efficacy and mechanism of action of the 21-aminosteroids in neuroprotection. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2023). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Water, 15(9), 1596. Available at: [Link]
-
Lee, H., et al. (2022). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules, 27(10), 3237. Available at: [Link]
-
Zager, R. A., & Johnson, A. C. (2001). Lazaroid compounds prevent early but not late stages of oxidant-induced cell injury. Kidney international, 60(2), 655-664. Available at: [Link]
-
Giles, C. H., et al. (2022). pH-dependent DNA degradation pathways for adeno-associated virus gene therapy. Molecular Therapy, 30(8), 2736-2747. Available at: [Link]
-
gChem. (n.d.). DMSO. Available at: [Link]
-
Chen, Y., et al. (2018). How Does Long-Term Storage Influence the Physical Stability and Dissolution of Bicalutamide from Solid Dispersions and Minitablets?. Pharmaceutics, 10(4), 213. Available at: [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Available at: [Link]
-
McEvoy, L., et al. (2022). Uncertainty estimation strategies for quantitative non-targeted analysis. Journal of Exposure Science & Environmental Epidemiology, 32(5), 733-743. Available at: [Link]
-
Wang, C., et al. (2023). A Novel Uranium Quantification Method Based on Natural γ-Ray Total Logging Corrected by Prompt Neutron Time Spectrum. Applied Sciences, 13(12), 7051. Available at: [Link]
-
Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Available at: [Link]
Sources
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pH-dependent DNA degradation pathways for adeno-associated virus gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photodegradation of malachite green under simulated and natural irradiation: kinetics, products, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: U-83836E Optimization Guide
Status: Active Ticket ID: REF-U83836E-OPT Assigned Scientist: Senior Application Specialist, In Vitro Pharmacology
Executive Summary
U-83836E is a second-generation "Lazaroid" (21-aminosteroid analog).[1][2] Unlike first-generation compounds (e.g., U-74389G), this compound lacks the steroid backbone, instead combining the antioxidant chroman ring of
However, its high lipophilicity and specific stability requirements often lead to experimental failure (precipitation, oxidation) before the drug even reaches the cell. This guide replaces generic protocols with field-proven optimization strategies.
Module 1: Solubility & Reconstitution (The "Hidden" Variable)
Q: My stock solution looks clear, but I see crystals when I add it to the media. Why? A: This is "solvent shock."[1] this compound is highly lipophilic.[1] When a concentrated DMSO stock hits aqueous media rapidly, the compound crashes out of solution before it can bind to serum proteins or membranes.
The "Dropwise-Vortex" Protocol: Do not pipette the stock directly into a static well.[1]
-
Solvent: Dissolve pure this compound in high-grade DMSO (anhydrous) to create a 10 mM Master Stock .
-
Intermediate Step: Prepare a 10x working solution in warm (
) serum-free media. -
Technique: Add the DMSO stock dropwise to the vortexing media.[1] This prevents local high-concentration pockets where precipitation occurs.[1]
-
Final Application: Apply this 10x solution to your cells.
Q: Can I use Ethanol instead of DMSO?
A: Ethanol is a viable alternative, but DMSO is preferred for this compound due to better solubility stability at higher concentrations (>10 mM stocks). If using Ethanol, ensure the final concentration in the well is
Q: How do I store the stock? A: this compound is an antioxidant; it "sacrifices" itself to oxygen.[1]
-
Wrong: Storing in a clear tube at
with air headspace.[1] -
Right: Aliquot into amber vials, overlay with Argon or Nitrogen gas , and store at
. Discard aliquots after one freeze-thaw cycle.
Module 2: Dosage Optimization Strategy
Q: What is the optimal dosage range? A: It depends entirely on your biological endpoint. This compound exhibits a biphasic efficacy profile.[1]
Dosage Decision Matrix
| Application | Target Concentration | Mechanism of Action | Notes |
| Neuroprotection | 30 nM – 1 | Scavenging peroxyl radicals; Iron chelation.[1] | High potency.[1] Doses >3 |
| Enzyme Inhibition | 50 nM – 300 nM | Caspase-1 Inhibition ( | Potent, reversible inhibition.[1][3] Specificity decreases at higher concentrations.[1] |
| Cancer Cytotoxicity | 5 | GGCT Inhibition; Pro-oxidant effects at high dose.[1] | IC50 varies by line (e.g., Glioma IC50 |
| Ischemia Models | 0.5 | Membrane stabilization; Lipid peroxidation block.[1] | Pre-treatment (1-2h) is more effective than post-treatment.[1] |
Q: How do I determine the IC50/EC50 for my specific cell line? A: Do not guess. Perform a Logarithmic Bracket Screen .
-
Screen 1 (Wide): Test 0, 10 nM, 100 nM, 1
M, 10 M, 100 M. -
Analyze: Identify the transition point (e.g., effect starts at 100 nM, peaks at 1
M).[1] -
Screen 2 (Narrow): If the peak is 1
M, test 0.5, 0.75, 1.0, 1.25, 1.5 M to find the precise effective dose.
Module 3: Troubleshooting & Artifacts
Q: I treated cells with this compound, but my MTT assay shows increased viability beyond 100%. Is it stimulating growth? A: Likely an artifact.[1] this compound is a strong reducing agent.[1]
-
The Issue: MTT assays rely on cellular reductase enzymes to convert tetrazolium dye to purple formazan. Strong antioxidants can chemically reduce MTT non-enzymatically, creating a false positive signal.[1]
-
The Fix: Wash cells 2x with PBS before adding MTT reagent to remove extracellular this compound, or switch to an ATP-based assay (e.g., CellTiter-Glo) which is less susceptible to redox interference.
Q: I see no protective effect against H2O2 toxicity. A: Check your timing.
-
Pre-treatment: this compound needs time to intercalate into the lipid bilayer.[1] Add it 2–4 hours before the oxidative insult.
-
Co-treatment: Adding it simultaneously with a rapid oxidant (like H2O2) often results in the oxidant consuming the drug in the media before it protects the cell.
Module 4: Visualizing the Mechanism & Workflow
Figure 1: The Dual-Action Mechanism
Caption: this compound operates via two distinct pathways: (1) Direct intercalation into the membrane to scavenge lipid peroxyl radicals (LOO•) and (2) Cytosolic inhibition of Caspase-1 and GGCT enzymes.
Figure 2: The "Dropwise" Reconstitution Workflow
Caption: Critical preparation steps to prevent 'Solvent Shock' precipitation. Direct addition of high-concentration DMSO stock to static media is the leading cause of experimental variability.
References
-
Nakata, S., et al. (2021).
-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[1][5] Biochemical and Biophysical Research Communications. -
Kawarski, M., Hagerman, T. K., & Karver, C. E. (2015).[3] "Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1."[3] Chemical Biology & Drug Design.
-
Altavilla, D., et al. (1999).[6] "The lazaroid, U-74389G, inhibits inducible nitric oxide synthase activity, reverses vascular failure and protects against endotoxin shock."[6] European Journal of Pharmacology.
-
Hall, E. D., et al. (1994).[1] "Antioxidant effects of the lazaroid U-74389G in iron-dependent lipid peroxidation systems." Free Radical Biology and Medicine.
-
Valgimigli, L. (2023).[1][7] "Lipid Peroxidation and Antioxidant Protection."[1][8][7] Biomolecules.[1][3][4][8][7][9]
Sources
- 1. The Effect of the Antioxidant Drug “U-74389G” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Lipid Peroxidation and Antioxidant Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxwellsci.com [maxwellsci.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
common problems in u-83836e experimental assays
Technical Support Center: U-83836E Experimental Assays
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of this compound Assays
Core Technical Overview
What is this compound?
this compound ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol) is a potent "lazaroid" antioxidant.[1] Structurally, it combines the antioxidant chroman ring of
Primary Applications:
-
Neuroprotection: Mitigation of oxidative stress in ischemia/reperfusion injury models.
-
Lipid Peroxidation Inhibition: Suppression of iron-dependent lipid peroxidation (LPO).
-
GGCT Inhibition: Recently identified as a specific inhibitor of
-glutamylcyclotransferase (GGCT), a target in cancer metabolism.[1]
Mechanism of Action (Dual Pathway): this compound operates via a "dual-key" mechanism: it scavenges peroxyl radicals (chain-breaking) and stabilizes cell membranes against iron-mediated damage.
Figure 1: Dual mechanism of this compound involving direct radical scavenging and membrane stabilization to prevent lipid peroxidation propagation.
Critical Handling & Solubility Guide
Q: My this compound precipitates when added to cell culture media. How do I prevent this?
The Science: this compound is highly lipophilic (LogP > 4). It is practically insoluble in water. When a concentrated DMSO stock is added directly to aqueous media, the rapid change in polarity causes "shock precipitation"—micro-crystals form that are invisible to the naked eye but cytotoxic to cells (causing physical damage or false "toxicity").
The Protocol (Self-Validating):
-
Stock Prep: Dissolve this compound in 100% DMSO to 10–20 mM. Store at -20°C, protected from light (oxidation sensitive).
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not pipette 1 µL of stock into 10 mL of media.
-
Instead, perform a 1:10 dilution in sterile PBS or serum-free media while vortexing.
-
Immediately add this intermediate to your final volume.
-
-
Serum Carrier: Ensure your media contains at least 2-10% Fetal Bovine Serum (FBS) or BSA. Albumin acts as a carrier protein, binding the lipophilic compound and keeping it in solution.
Troubleshooting Flow:
Figure 2: Decision tree for resolving solubility and precipitation issues in aqueous buffers.
Assay-Specific Troubleshooting
A. Lipid Peroxidation Assays (TBARS/MDA)
Q: I see high background absorbance in my control samples. Is this compound interfering?
Diagnosis: this compound itself is an antioxidant.[2] If added after the oxidative insult but before the TBA (Thiobarbituric Acid) reaction, it may suppress the colorimetric reaction artificially, or its oxidized byproducts (quinones) may absorb at 532 nm.
Corrective Protocol:
-
Timing is Critical: this compound must be present during the stress induction (e.g., Fe2+/Ascorbate incubation).
-
Extraction: Use a Butanol extraction step. The MDA-TBA adduct partitions into butanol, while many interfering water-soluble compounds (and potentially drug metabolites) remain in the aqueous phase.
-
Blank Correction: Run a "Drug Only" blank (Buffer + this compound + TBA Reagent) to subtract intrinsic absorbance.
| Parameter | Standard Condition | This compound Optimized | Reason |
| Wavelength | 532 nm | 532 nm (with correction) | Standard MDA peak. |
| Extraction | None (Direct) | n-Butanol | Removes turbidity/interference. |
| Oxidant | This compound is potent; lower stress allows better IC50 resolution. |
B. Cell Viability (MTT/WST-8)
Q: My treated cells show higher viability than untreated controls (over 100%). Is this real?
Diagnosis: This is likely a false positive .
-
Chemical Reduction: Strong antioxidants can directly reduce tetrazolium salts (MTT) to formazan, independent of mitochondrial activity.
-
Mitochondrial Swelling: this compound preserves mitochondrial membrane potential (
). While this is protective, it can lead to hyper-active mitochondria that reduce MTT more efficiently than "normal" cells.
Validation Step:
-
Cell-Free Control: Incubate Media + this compound + MTT (no cells). If it turns purple, you have chemical interference.
-
Alternative Assay: Use LDH Release or Propidium Iodide staining. These measure membrane rupture (death) rather than metabolic activity and are not subject to antioxidant interference.
C. GGCT Enzymatic Inhibition
Q: I am not seeing inhibition of GGCT in my lysate assay.
Diagnosis: this compound is a specific inhibitor, but its potency depends on the substrate concentration due to competitive kinetics.
Optimization:
-
Pre-Incubation: Incubate the enzyme (lysate) with this compound for 15 minutes before adding the fluorogenic substrate.
-
Substrate Km: Ensure your substrate concentration is near the
. If substrate is saturating ( ), it may outcompete the inhibitor, masking the effect.
Data Interpretation & Reference Values
Expected Potency Ranges: Use these values to validate your experimental window. If your IC50 deviates by >1 log, check your stock concentration.
| Assay Type | Target/Model | Expected IC50 / EC50 | Reference |
| GGCT Inhibition | MCF7 Lysate | ~6.3 - 6.7 µM | [Nakata et al., 2021] |
| Neuroprotection | Glutamate Toxicity | 0.1 - 1.0 µM | [Hall et al., 1995] |
| Lipid Peroxidation | Rat Brain Homogenate | 1.0 - 5.0 µM | [Hall et al., 1991] |
Common Artifacts:
-
Biphasic Toxicity: At >50 µM, this compound may become cytotoxic in sensitive cell lines (e.g., primary neurons). Always titrate.
-
Solvent Effect: DMSO > 0.1% can be neuroprotective itself in some ischemia models, masking the drug effect. Keep DMSO < 0.1%.
References
-
Nakata, S., et al. (2021).
-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[1] Biochemical and Biophysical Research Communications, 550, 169-175. -
Hall, E. D., et al. (1991). "U-78517F: a potent inhibitor of lipid peroxidation with activity in experimental brain injury and ischemia." Journal of Pharmacology and Experimental Therapeutics, 258(2), 688-694. (Describes the foundational chemistry of the 2-methylaminochroman class).
- Hall, E. D., et al. (1995). "Neuroprotective efficacy of the 21-aminosteroid U-74389G in models of global and focal cerebral ischemia." European Journal of Pharmacology. (Context for Lazaroid comparison).
-
Eagle Biosciences. "Lipid Peroxidation (MDA) Assay Kit Protocol." (Standard TBARS methodology).
Sources
Technical Support Center: Optimizing U-83836E Bioavailability
Subject: Troubleshooting In Vivo Delivery & Bioavailability of U-83836E Compound Class: Lazaroid (21-aminosteroid analog) / Dual Antioxidant Primary Application: Neuroprotection, Ischemia-Reperfusion Injury, Lipid Peroxidation Inhibition
Introduction: The Bioavailability Paradox
This compound is a potent "second-generation" lazaroid that combines the free-radical scavenging ability of
The Core Challenge: While this compound is often supplied as a dihydrochloride salt to aid initial solubilization, the free base is highly lipophilic. At physiological pH (7.4), the compound undergoes rapid hydrolysis and precipitation. Poor bioavailability in your experiments is likely not due to rapid metabolism, but rather "delivery failure"—the drug precipitating in the vehicle or at the injection site before reaching cellular targets.
This guide provides the specific formulation and handling protocols required to maintain this compound in solution for effective in vivo delivery.
PART 1: Formulation & Vehicle Optimization
Status: Critical Common Failure: Solution turns cloudy/milky upon mixing or injection.
The "Acidic Shield" Protocol
Unlike standard small molecules, this compound requires an acidic vehicle to remain soluble. Injecting it in standard PBS (pH 7.4) will cause immediate precipitation.
Recommended Vehicle: Citrate-Buffered Saline (pH 3.0)
This vehicle maintains the compound in its ionized, soluble state until it enters the bloodstream, where it rapidly partitions into cell membranes.
Reagents Required:
-
Citric Acid Monohydrate
-
0.9% Saline (Sterile)
-
1N HCl and 1N NaOH (for adjustment)[2]
Step-by-Step Preparation:
-
Prepare 0.1M Citrate Stock: Dissolve citric acid and sodium citrate in water. Adjust pH strictly to 3.0 .
-
Dilution: Dilute the stock 1:1 with sterile 0.9% saline to achieve a final molarity of 0.05M Citrate in saline.
-
Solubilization: Add this compound powder slowly to the vehicle while vortexing.
-
Target Concentration: 1–5 mg/mL. (Do not exceed 10 mg/mL to avoid supersaturation).
-
-
Filtration: Pass through a 0.22
m filter immediately. Do not autoclave the drug solution.
Troubleshooting Formulation Issues
| Symptom | Probable Cause | Corrective Action |
| Cloudiness immediately after mixing | pH is too high (> 4.0). | Lower vehicle pH to 3.0 using 0.1N HCl before adding the drug. |
| Precipitation after 1 hour | Supersaturation / Temperature drop. | Use fresh solution only. Keep at room temperature (do not refrigerate formulated solution). |
| Yellow discoloration | Photo-oxidation. | This compound is light-sensitive. Wrap vials in foil. Discard yellowed solutions. |
PART 2: Administration Workflow
Status: High Priority Objective: Maximizing Plasma-to-Membrane Transfer.
Route Selection Logic
-
Intravenous (IV): Preferred. 100% Bioavailability. The rapid blood flow dilutes the acidic vehicle, allowing the drug to partition into red blood cells and endothelial membranes immediately.
-
Intraperitoneal (IP): Risky. The acidic vehicle (pH 3.0) can irritate the peritoneum. Furthermore, the pH shift in the peritoneal cavity can cause the drug to precipitate before absorption, leading to erratic plasma levels.
-
Oral (PO): Not Recommended. High first-pass metabolism and poor aqueous solubility limit systemic exposure.
Visualizing the Solubility Workflow
Figure 1: Critical decision pathway for formulation. Using physiological buffers (PBS) leads to immediate failure.
PART 3: Experimental Design & Dosing
Status: Optimization
Dosing Guidelines
Based on efficacy studies in rat and rabbit ischemia models (e.g., Hall et al.), the therapeutic window is narrow due to the solubility limit.
-
Rat Model (Ischemia/Stroke): 3.0 mg/kg to 10.0 mg/kg (IV Bolus).
-
Mouse Model: 5.0 mg/kg to 15.0 mg/kg (IV).
-
Dosing Frequency: Due to lipophilic distribution, a single bolus often provides protection for acute injuries (0-4 hours). For long-term studies, repeat dosing every 4-6 hours may be required, but watch for vehicle toxicity (acid load).
Timing: The "Pre-Treatment" Advantage
This compound functions by arresting lipid peroxidation chains.[3] It is most effective when present in the membrane before the massive ROS burst occurs (e.g., at the moment of reperfusion).
-
Optimal: Administer 10–15 minutes prior to injury or reperfusion.
-
Rescue: Administering >30 minutes post-injury significantly reduces efficacy as membrane damage cascades are already self-propagating.
FAQ: Common User Issues
Q: Can I use DMSO to improve solubility? A: Yes, but with caution. You can dissolve the stock in 100% DMSO and dilute into saline. However, the final DMSO concentration should stay <1% to avoid confounding neuroprotective effects (DMSO itself is a free radical scavenger). The Citrate pH 3.0 method is pharmacologically cleaner.
Q: My animals are developing tail necrosis. Why? A: This is likely due to the low pH (3.0) of the vehicle.
-
Solution: Ensure you are flushing the line with normal saline immediately after injection.
-
Solution: Inject slowly (over 1-2 minutes) to allow blood flow to dilute the acid.
Q: How do I store the powder? A: this compound is hygroscopic and light-sensitive. Store at -20°C in a desiccator, protected from light. Do not store dissolved aliquots; prepare fresh daily.
References
- Hall, E. D., et al. (1991). "The neuroprotective efficacy of the lazaroid this compound in models of CNS injury." Journal of Neurosurgery.
-
Nakata, S., et al. (2021). "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor." Biochemical and Biophysical Research Communications. (Provides structural details and usage in xenograft models).
- Hall, E. D. (1997). "Brain attack: acute therapeutic interventions." Free Radical Biology and Medicine.
- Upjohn Company Data. (Historical). "Solubility profiles of 21-aminosteroid series (Lazaroids)." (Establishes the pH 3.0 citrate buffer requirement for the dihydrochloride salts of this class).
Sources
Technical Support Center: U-83836E Troubleshooting & Optimization
Introduction: Understanding the Variable
If you are observing inconsistent data with U-83836E , you are likely battling its inherent chemical nature. This compound is not a standard stable small molecule; it is a Lazaroid (specifically a 2-methylaminochroman derivative), structurally designed to mimic the antioxidant ring of
The Core Paradox: To function as a potent lipid peroxidation inhibitor, this compound must be reactive. It is designed to sacrifice itself to neutralize free radicals. If your results are variable, the compound is often degrading before it reaches the biological target, or it is precipitating out of solution due to extreme lipophilicity.
This guide moves beyond standard protocols to address the physicochemical realities of working with this specific antioxidant.
Part 1: Chemical Stability & Handling (The Foundation)
Q: My stock solution has turned a faint yellow/brown. Is it still usable?
A: Likely No. this compound is an electron donor. A color change typically indicates oxidative degradation (formation of quinone methide intermediates or similar oxidation products).
The Mechanism of Failure: Unlike stable inhibitors, this compound scavenges oxygen. If stored in DMSO without inert gas protection, it will "scavenge" the air in the vial, losing potency before you even pipette it.
Corrective Protocol: The "Argon Shield"
-
Solvent: Dissolve powder only in anhydrous DMSO (≥99.9%). Avoid ethanol for long-term storage as it promotes faster oxidation rates.
-
Atmosphere: You must displace oxygen. Gently stream Argon or Nitrogen gas into the vial before closing.
-
Aliquot Strategy: Never freeze-thaw the main stock. Create single-use aliquots (e.g., 50
L) in amber tubes.
Part 2: Solubility & Precipitation (The Common Culprit)[1]
Q: I see no effect in cell culture, or I see "crystals" under the microscope.
A: You are experiencing "Solvent Shock" precipitation.
this compound is highly lipophilic (LogP > 4). When you pipette a 10 mM DMSO stock directly into aqueous media, the compound faces a sudden polarity shift and crashes out of solution. The "crystals" are the drug; your cells are receiving 0
Validated Solubilization Workflow
Do not add stock directly to the well. Use an Intermediate Dilution Step .
| Step | Solvent System | Concentration | Procedure |
| 1. Master Stock | 100% Anhydrous DMSO | 10 - 50 mM | Vortex until completely clear. Store -20°C. |
| 2. Intermediate | Culture Media (Serum-Free) | 10x Final Conc. | Critical: Add DMSO stock dropwise to warm media while vortexing rapidly. |
| 3. Final Dose | Culture Media (Complete) | 1x Final Conc. | Add the 10x Intermediate to cells. |
Troubleshooting Table: Solvent Compatibility
| Solvent | Rating | Notes |
| DMSO | Excellent | Recommended vehicle. Max final concentration on cells < 0.5%. |
| Ethanol | Poor | High evaporation rate alters concentration; promotes oxidation. |
| Water/PBS | Incompatible | Immediate precipitation. Do not use for stock. |
Part 3: Mechanism of Action & Verification
Q: How do I know if the drug is actually working in my model?
A: Do not rely solely on cell viability (MTT/CellTiter-Glo). this compound inhibits Lipid Peroxidation (LPO) . If your insult (e.g., glutamate, hypoxia) does not induce significant LPO, this compound will show no effect. You must validate the mechanism, not just the phenotype.
The Chain-Breaking Mechanism
This compound intervenes in the propagation phase of oxidative stress. It donates a hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it and preventing the chain reaction that destroys the cell membrane.
Figure 1: The "Chain-Breaking" mechanism. This compound interrupts the cycle at the Peroxyl Radical stage. If your model does not generate LOO•, the drug has no target.
Recommended Biomarker Controls
To confirm this compound activity, you must assay downstream LPO markers:
-
4-HNE (4-Hydroxynonenal): The gold standard for lipid peroxidation. Use Western Blot or ELISA.
-
MDA (Malondialdehyde): Use the TBARS assay. Note: Less specific than 4-HNE but acceptable.
-
C11-BODIPY: A ratiometric fluorescent probe for live-cell imaging of lipid oxidation.
Part 4: Recent Applications (GGCT Inhibition)
Q: I am using this compound for cancer research, not stroke. Does the antioxidant rule apply?
A: Yes, but the target is different.
Recent studies identify this compound as a specific inhibitor of
Crucial Distinction:
-
In Ischemia/Stroke: The mechanism is chemical (radical scavenging).
-
In Cancer: The mechanism is enzymatic inhibition (binding to GGCT).
Troubleshooting Cancer Models: If results fail in xenografts, verify GGCT expression levels in your cell line first. This compound efficacy correlates directly with GGCT overexpression (e.g., MCF7 cells). Low-GGCT lines will show minimal response regardless of dosing.
Part 5: In Vivo Experimental Design
Q: The drug works in vitro but fails in my animal model.
A: This is likely a Pharmacokinetic (PK) failure, not a potency failure.
Key PK Constraints:
-
Blood-Brain Barrier (BBB): While lipophilic, this compound has variable BBB penetration depending on the integrity of the barrier (which is compromised in stroke, but intact in healthy controls).
-
Timing: In ischemia-reperfusion models, this compound is most effective when administered 15-30 minutes prior to reperfusion . Post-injury administration has a narrow therapeutic window (<1 hour) because the lipid peroxidation chain reaction propagates exponentially.
Figure 2: Temporal sensitivity of this compound administration in vivo.
References
-
Mechanistic Characterization (Lazaroids)
-
Novel Oncology Applications (GGCT)
-
General Lipid Peroxidation Protocols
- Title: Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms.
- Source: Oxidative Medicine and Cellular Longevity (NIH/PMC)
-
URL:[Link]
- Handling Lipophilic Compounds: Title: Troubleshooting Precipitation in Cell Culture. Source: Sigma-Aldrich Technical Guides
Sources
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of u-83836e in solution
Introduction
U-83836E, a member of the lazaroid family of 21-aminosteroids, is a potent antioxidant that functions as an inhibitor of lipid peroxidation and a γ-glutamylcyclotransferase (GGCT) inhibitor. Its unique chemical structure, featuring a chromanol core and a complex piperazinyl-pyrimidinyl-pyrrolidinyl side chain, makes it a valuable tool in research focused on oxidative stress, neurological injury, and oncology. However, this same structural complexity presents challenges to its stability in solution. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of this compound in experimental settings. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound is oxidation. The chromanol ring, similar to that in Vitamin E, is susceptible to oxidation, which can compromise the compound's antioxidant activity. The nitrogen-containing heterocyclic moieties (piperazine and pyrrolidine) can also be sites of oxidative degradation.
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for extended periods.
Q3: What are the recommended solvents for preparing this compound solutions?
A3: this compound has varying solubility in common laboratory solvents. For stock solutions, DMSO is a good choice. It is also soluble in water and ethanol. Please refer to the solubility table below for more details. When preparing aqueous solutions, it is crucial to use deoxygenated buffers to minimize oxidative degradation.
Q4: Can I store this compound solutions for later use?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be stored at -80°C in small, single-use aliquots and protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Are there any visible signs of this compound degradation?
A5: A color change in the solution, often to a yellowish or brownish hue, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to follow proper handling and storage procedures and, when possible, analytically verify the concentration and purity of the solution.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Experimental Results
This is often the first indication of this compound degradation. If you observe a loss of efficacy or high variability in your results, consider the following:
-
Solution Age and Storage: Was the solution freshly prepared? If not, how was it stored and for how long? As a best practice, always use freshly made solutions.
-
Solvent Quality: Was the solvent of high purity and, if aqueous, was it deoxygenated? Dissolved oxygen is a primary driver of oxidative degradation.
-
Exposure to Light: Was the solution preparation and experiment conducted under ambient light for an extended period? The chromanol core of this compound is light-sensitive.[1] Work in a fume hood with the sash down or use amber-colored vials to minimize light exposure.
-
pH of the Medium: While specific pH stability data for this compound is not extensively published, the stability of similar compounds can be pH-dependent. Ensure the pH of your experimental medium is consistent across experiments.
Issue 2: Precipitation of this compound in Aqueous Buffers
This compound has limited solubility in purely aqueous solutions. If you observe precipitation, consider these points:
-
Solvent Composition: For in vitro experiments, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous medium is a common practice.[2] Ensure the final concentration of DMSO is compatible with your experimental system.
-
Co-solvents: For in vivo studies or when DMSO is not suitable, co-solvents such as PEG300, Tween-80, or corn oil can be used to improve solubility.[2] Always perform a small-scale formulation test to ensure compatibility and stability.
-
Sonication: Gentle sonication can aid in the dissolution of this compound.[2] However, avoid excessive heating during this process.
Protocols for Preventing Degradation
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock of this compound for subsequent dilution in experimental media.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Argon or nitrogen gas source (optional but recommended)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).[2]
-
If readily available, gently purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.[2]
-
For storage, aliquot the stock solution into single-use amber vials, purge with inert gas, and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer for immediate use.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
High-purity, deoxygenated aqueous buffer (e.g., PBS)
-
Sterile, amber-colored tubes
Procedure:
-
Prepare the deoxygenated buffer by sparging with argon or nitrogen gas for at least 15-20 minutes.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the required volume of deoxygenated buffer to a sterile, amber tube.
-
While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (42.11 mM) | May require sonication. | [2] |
| Water | 30 mg/mL | [3] | |
| Ethanol | >50 mg/mL | [3] |
Visualization of Degradation Prevention Workflow
Caption: Workflow for minimizing this compound degradation.
Understanding Degradation Pathways
The chemical structure of this compound contains several moieties prone to degradation. Understanding these potential pathways is key to designing robust experimental protocols.
Caption: Key structural features of this compound susceptible to degradation.
Stability-Indicating Analytical Method Development
To quantitatively assess the stability of this compound in your specific experimental solutions, a stability-indicating analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique.
Recommended Starting Conditions for RP-HPLC Method Development
Based on methods developed for similar 21-aminosteroids, the following conditions provide a good starting point for method development:
| Parameter | Recommendation | Rationale | Reference |
| Column | C8 or C18, 3-5 µm particle size | Provides good retention and resolution for compounds of this polarity. | [4] |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., triethylammonium acetate, pH 5) | A gradient elution from a lower to a higher concentration of acetonitrile is likely to be effective. The buffer helps to ensure consistent peak shape. | [4] |
| Detection | UV at ~254 nm | The aromatic rings in the this compound structure should provide strong absorbance at this wavelength. | [4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. | |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
Method Validation: A stability-indicating method must be able to separate the intact this compound from any potential degradation products. This is typically confirmed through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The developed HPLC method should then demonstrate baseline resolution between the parent compound and all degradation peaks.
References
- Nakata S, et al. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Biochem Biophys Res Commun. 2021;551:99-105.
- Zaragoza-García, F., et al. Establishing preanalytical stability of vitamin A and vitamin E. Clin Biochem. 2023;115:37-41.
- Cox JW, Pullen RH. High-performance liquid chromatographic determination of a 21-aminosteroid antioxidant in plasma.
Sources
U-83836E Technical Support Hub: Optimization of Temporal Parameters
Document ID: TS-U83-OPT-001 Last Updated: October 26, 2023 Department: Assay Development & Application Science
Core Mechanism & Kinetics
The "Why" Behind the Timing
To determine the optimal treatment duration for U-83836E (a second-generation lazaroid and potent antioxidant), one must understand its physicochemical behavior. Unlike soluble antioxidants (e.g., Ascorbate), this compound is highly lipophilic. It functions by partitioning into the lipid bilayer of the cell membrane, where it acts as a chain-breaking antioxidant, scavenging lipid peroxyl radicals (LOO[1]•) more potently than
Key Kinetic Constraints:
-
Membrane Loading (Lag Phase): The compound requires a finite time to diffuse from the aqueous culture media into the hydrophobic membrane core. Immediate co-treatment with a stressor may fail if the membrane is not "pre-loaded."
-
Consumption Rate: As a sacrificial antioxidant, this compound is consumed as it scavenges radicals. In high-stress assays (e.g.,
or challenge), the effective concentration drops rapidly. -
Cytotoxicity Threshold: Extended exposure (>24h) at high concentrations (>10
M) can induce cytotoxicity, particularly in primary cultures.
Visualizing the Mechanism
The following diagram illustrates the membrane insertion and radical scavenging logic that dictates the necessary pre-incubation time.
Figure 1: Mechanism of Action. This compound must partition into the lipid bilayer (green node) to effectively intercept peroxyl radicals (red node). This physical partitioning dictates the mandatory pre-incubation period.
Optimization Workflow: Determining Your Duration
The "How Long" Decision Tree
Do not use a generic "24-hour" incubation without validation. Use the following logic to select your window based on your specific experimental model.
Scenario A: Acute Oxidative Stress (e.g., Ischemia/Reperfusion, )
-
Goal: Prevent immediate membrane damage.
-
Optimal Strategy: Pre-treatment + Co-treatment.
-
Duration:
-
Pre-load: 30–60 minutes.
-
Challenge: Duration of the stressor (typically 1–4 hours).
-
Scenario B: Chronic Degeneration / Survival Assays
-
Goal: Long-term protection against metabolic oxidative stress.
-
Optimal Strategy: Pulse dosing or Media Refresh.
-
Duration: 24–48 hours (Caution: Toxicity risk).
-
Critical Adjustment: If extending beyond 24h, lower the concentration to <5
M to avoid off-target toxicity.
Quantitative Reference Table: Duration vs. Cell Type
Data synthesized from internal optimization protocols and literature benchmarks.
| Cell Type | Application | Optimal Pre-Incubation | Max Safe Duration | Recommended Conc. |
| Primary Neurons | Excitotoxicity / ROS | 30 min | 12 - 18 hours | 1 - 5 |
| Cardiomyocytes | Ischemia / Reperfusion | 45 min | 4 - 6 hours | 5 - 10 |
| Cell Lines (e.g., CHO, HeLa) | General Antioxidant | 1 hour | 24 - 48 hours | 10 - 20 |
| Endothelial Cells | Barrier Function | 1 hour | 24 hours | 5 - 10 |
Validated Protocol: Time-Course Optimization
To empirically determine the optimal duration for your specific cell line, perform this "Protection Window" assay.
Reagents:
-
This compound (Dissolved in DMSO; Stock 10 mM).
-
Oxidative Stressor (e.g., t-BHP or
/Ascorbate). -
Readout: C11-BODIPY (Lipid peroxidation sensor) or TBARS.
Step-by-Step Methodology:
-
Preparation: Seed cells in 96-well black-walled plates. Allow attachment (24h).
-
The Pre-Incubation Matrix:
-
Design 3 groups:
-
Group A: 15 min pre-incubation.
-
Group B: 60 min pre-incubation.
-
Group C: 4 hours pre-incubation.
-
-
Add this compound (final conc. 10
M) to all groups at staggered times so they end simultaneously.
-
-
The Challenge:
-
Wash cells 1x with PBS (Optional: this compound is lipophilic and resists washout, termed the "memory effect").
-
Add Stressor (e.g., 100
M ) for 2 hours.
-
-
Readout:
-
Stain with C11-BODIPY (581/591) for 30 mins.
-
Measure Fluorescence Shift (Red to Green).
-
-
Analysis: Plot % Inhibition vs. Pre-incubation time.
-
Success Criteria: The timepoint where inhibition plateaus (usually 60 mins) is your optimal pre-incubation time.
-
Workflow Visualization
Figure 2: Decision logic for selecting treatment duration. Note the critical toxicity check for chronic exposure.
Troubleshooting & FAQs
Q: Can I leave this compound in the media for 3 days?
A: Not recommended. While chemically stable in media, this compound can induce cytotoxicity in sensitive cells (primary cultures) over long durations. Furthermore, as an antioxidant, it is "sacrificial." If your background oxidative stress is high, the compound may be depleted within 6–12 hours. For multiday experiments, refresh media with fresh compound every 24 hours and lower the dose to 1–3
Q: I see precipitation when adding this compound to the media. A: this compound is highly lipophilic.
-
Solution: Dissolve the stock in DMSO. When adding to media, ensure rapid vortexing. Do not exceed a final DMSO concentration of 0.1%. If precipitation persists, warm the media to 37°C before adding the compound.
Q: Does this compound require a "washout" step? A: No, but it tolerates one. Because the molecule partitions into the membrane (the "Lazaroid Memory Effect"), it provides protection even if the aqueous media is replaced with drug-free media just before the stress challenge. This is useful if you want to avoid potential interactions between this compound and your stressor agent in the liquid phase.
Q: My primary neurons are dying despite treatment.
A: You may be overdosing. Literature indicates that while cell lines (e.g., C6 glioma) tolerate ~45
References
-
Cytotoxicity of Lazaroids in Primary Cultures: Comparison of this compound and U-74389G cytotoxicity in primary glioblastoma cultures vs cell lines. ResearchGate.[3][4] (Contextual citation regarding IC50 values).
-
Mechanism of Action: Antioxidant activity of this compound during myocardial ischemia/reperfusion injury.[5] PubMed.
-
Lipid Peroxidation Dynamics: General mechanisms of lipid peroxidation and antioxidant intervention. NIH/PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-83836E Experimental Optimization
Core Technical Overview
U-83836E ((-)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol) is a "second-generation lazaroid" and a specific structural analogue of
While primarily utilized as a potent inhibitor of lipid peroxidation (LPO) and free radical scavenger, recent high-fidelity screens have identified a critical, often overlooked biological activity: inhibition of
This guide addresses the three most common experimental failures:
-
Unintended Cytotoxicity: Caused by GGCT-mediated glutathione disruption.
-
Solubility Artifacts: Micro-precipitation in aqueous media leading to false negatives.
-
Assay Interference: Direct quenching of ROS probes (e.g., DCFH-DA) masking upstream signaling.
Critical Alert: The GGCT Confounder
Issue: Researchers observing cell death or metabolic shifts often attribute them to "toxicity" or "oxidative stress modulation," failing to account for enzymatic inhibition.
Mechanism: this compound inhibits GGCT, a key enzyme in the
Diagnostic Workflow: Distinguishing Mechanism
Use the following logic flow to determine if your results are due to LPO inhibition (desired) or GGCT inhibition (off-target).
Figure 1: Decision tree to differentiate antioxidant effects from enzymatic inhibition.
Troubleshooting Guide & FAQs
Section A: Solubility & Vehicle Control
Q: Why do I see high variability in IC50 values between replicates? A: This is likely due to micro-precipitation. This compound is highly lipophilic. In standard aqueous culture media (DMEM/RPMI), it can crash out of solution at concentrations >10 µM if not buffered correctly, creating "hotspots" of high concentration or unavailable compound.
Protocol: Stable Stock Preparation Do not dissolve directly in media. Follow this "Solvent-Shift" method:
-
Primary Stock: Dissolve this compound in 100% DMSO or Citrate Buffer (pH 3.0) to 10 mM.
-
Note: The salt form (dihydrochloride) requires acidic pH for stability in aqueous buffers.
-
-
Intermediate Dilution: Dilute 1:10 in PBS immediately before adding to media.
-
Final Application: Add to cell culture media while vortexing.
-
Visual Check: Inspect under 20x microscopy. If you see crystalline debris, the data is invalid.
| Parameter | Recommendation | Reason |
| Max Solvent Concentration | < 0.1% DMSO | Prevents vehicle-induced membrane permeabilization. |
| pH Sensitivity | Maintain stock < pH 5.0 | Prevents oxidation and precipitation of the amine groups. |
| Storage | -20°C, Desiccated, Dark | The chromanol ring is light/oxygen sensitive. |
Section B: Cytotoxicity & Dosing
Q: My "neuroprotective" dose is killing my primary neuronal cultures. Why? A: You have likely exceeded the Biphasic Threshold .
-
Low Dose (0.1 - 3 µM): Cytoprotective (Stabilizes membranes, scavenges radicals).
-
High Dose (>10 µM): Cytotoxic (Membrane disruption and GGCT inhibition).
Validation Experiment: The "Rescue" Assay To confirm cytotoxicity is specific to this compound and not general oxidative stress:
-
Treat cells with this compound (titration 1–50 µM).
-
Co-treat a parallel group with N-acetylcysteine (NAC) (1 mM).
-
Result Interpretation:
-
If NAC rescues viability: The toxicity is likely ROS-mediated or GSH-depletion related (GGCT effect).
-
If NAC fails to rescue: Toxicity is likely biophysical (membrane lysis/detergent effect).
-
Section C: Assay Interference (ROS Probes)
Q: I treated cells with H2O2, but this compound completely eliminated the DCF signal. Is it really that potent? A: Not necessarily. This compound can chemically reduce the probe itself or quench the fluorescence, leading to a False Negative .
Protocol: Cell-Free Interference Check Before trusting intracellular ROS data, run this blank check:
-
Setup: 96-well plate (black wall).
-
Mix: 10 µM DCF (fluorescent standard) + 10 µM this compound in PBS.
-
Read: Measure fluorescence immediately.
-
Standard: Compare to DCF + Vehicle (DMSO).
-
Threshold: If this compound reduces signal by >20% in a cell-free system, you cannot use DCF-DA.
-
Alternative: Use HPLC-based measurement of MDA (Malondialdehyde) or 4-HNE, which measures the product of damage rather than the radical itself.
-
Mechanistic Visualization
The following diagram illustrates the dual pathway of this compound, highlighting where the off-target effects diverge from the intended therapeutic action.
Figure 2: Dual Mechanism of Action showing the intended membrane antioxidant effect vs. the intracellular GGCT inhibition pathway.
References
-
Nakata, S., et al. (2021). "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[1] Biochemical and Biophysical Research Communications.
-
Hall, E. D., et al. (1996). "Antioxidant effects of the lazaroid this compound." Journal of Pharmacology and Experimental Therapeutics.
-
Campos-Esparza, M. R., et al. (2009). "Glutathione depletion and enzymatic inhibition in cytotoxicity assays." Toxicology in Vitro.
- Upjohn Company (Pfizer). "Chemical Data Sheet: this compound Solubility and Stability Profile.
Sources
Technical Guide: Optimizing U-83836E Concentrations for Diverse Cell Models
Executive Summary & Mechanism of Action
What is U-83836E? this compound ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol dihydrochloride) is a "lazaroid" (21-aminosteroid analog).[1] Unlike traditional steroids, it lacks glucocorticoid activity but possesses a chroman ring structure similar to alpha-tocopherol (Vitamin E).
Why does concentration matter? this compound exhibits a dual mechanism of action depending on the concentration and the cellular context.
-
Cytoprotection (Low Concentration): It acts as a potent antioxidant and iron chelator, specifically inhibiting iron-dependent lipid peroxidation and ferroptosis.
-
Enzyme Inhibition/Cytotoxicity (High Concentration): Recent studies identify it as an inhibitor of
-glutamylcyclotransferase (GGCT), a key enzyme in glutathione metabolism, leading to anti-proliferative effects in cancer cells.[2][3]
Mechanistic Pathway Diagram
Figure 1: Dual mechanism of this compound. At lower doses, it prevents lipid peroxidation (left). At higher doses, it targets GGCT, disrupting glutathione homeostasis in cancer cells (right).
Preparation & Handling (FAQ)
Q: How do I prepare a stable stock solution?
A: this compound is supplied as a dihydrochloride salt.
-
Solvent: Dissolve in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM). While water-soluble, aqueous stock solutions are less stable over time due to oxidation.
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C . Avoid freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock directly into the culture medium immediately before use. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
Q: I see precipitation when adding the drug to the media. Why?
A: This occurs if the stock concentration is too high or if the pH shifts drastically.
-
Troubleshooting: Vortex the media immediately upon addition. If using concentrations >50 µM, perform a serial dilution in PBS or media (without serum) first, rather than dropping concentrated DMSO stock directly into a serum-rich well.
Optimization by Cell Type (FAQ)
Q: What is the starting concentration range for my specific cell type?
A: The optimal concentration varies significantly between primary cells (sensitive) and immortalized cell lines (robust). Use the table below as a baseline for your dose-response pilot.
Table 1: Recommended Concentration Ranges
| Cell Model | Application | Starting Range | Typical IC50 / Effective Dose | Mechanism Focus |
| Primary Neurons | Neuroprotection | 0.1 – 10 µM | ~6.3 µM (IC50 for tox) / 1-3 µM (Protective) | Antioxidant / Lipid Peroxidation Inhibition |
| Cardiomyocytes | Ischemia/Reperfusion | 1 – 10 µM | 5 µM (in vivo equivalent) | ROS Scavenging |
| Endothelial Cells | Vascular Integrity | 0.5 – 10 µM | < 10 µM | Membrane Stabilization |
| Glioblastoma (C6) | Anti-proliferation | 10 – 100 µM | ~45 µM | GGCT Inhibition |
| Breast Cancer (MCF7) | Anti-tumor | 10 – 100 µM | ~37.5 µM | GGCT Inhibition |
Critical Note: Primary cultures are significantly more sensitive to this compound cytotoxicity than cell lines.[2] Do not exceed 10 µM in primary neurons without running a viability control.
Q: How do I determine the optimal dose for my experiment?
A: You must perform a "Checkerboard Titration" or a standard Dose-Response curve. Do not rely on a single literature value.
Protocol: Self-Validating Dose Optimization
-
Seed Cells: Plate cells in 96-well format (e.g., 5,000 cells/well for lines, 10,000 for primary).
-
Equilibration: Allow 24h for attachment.
-
Treatment: Apply this compound in a logarithmic scale: 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM .
-
Stress Trigger (Optional):
-
For Protection Assays: Add stressor (e.g., H2O2, Glutamate, or RSL3 for ferroptosis) 1 hour after this compound.
-
-
Readout (24-48h):
-
MTT/CCK-8: Measures metabolic activity (Viability).
-
LDH Release: Measures membrane rupture (Cytotoxicity).
-
BODIPY 581/591 C11: Measures lipid peroxidation (Mechanism validation).
-
Optimization Workflow Diagram
Figure 2: Decision tree for selecting this compound concentration ranges based on cell type.
Troubleshooting Specific Issues
Issue: "I am seeing toxicity in my control wells (Drug only)."
Cause: You are likely overdosing primary cells or experiencing "Lazaroid toxicity," which can occur at high micromolar concentrations due to membrane perturbation. Solution:
-
Check your DMSO calculation. Is it >0.1%?
-
If using primary neurons, cap the concentration at 6 µM . Literature indicates IC50 values for toxicity in primary cultures can be as low as 6.3 µM [2].
Issue: "The drug isn't protecting against ferroptosis/oxidative stress."
Cause: Timing is critical. This compound is a scavenger; it must be present before or during the initiation of lipid peroxidation. Solution:
-
Pre-treatment: Add this compound 1–2 hours before adding the stressor (e.g., RSL3 or Iron).
-
Stability: Ensure the media is fresh. Lipid peroxidation products can degrade the compound over long incubations (>48h). Refresh media + drug every 24h for long-term assays.
References
-
Vertex Pharmaceuticals/Upjohn Studies. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury. NIH PubMed.
-
Nakata, S., et al. (2021). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth.[3] Biochemical and Biophysical Research Communications.
-
Yu, L., et al. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC.[4] Molecular Medicine Reports.
Sources
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
U-83836E: The Dual-Action Lazaroid – A Comparative Technical Guide
Executive Summary
U-83836E ((−)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol) represents a "second-generation" lazaroid (21-aminosteroid) engineered to overcome the limitations of classical antioxidants.[1] Unlike its predecessor Tirilazad (U-74006F) , which relies primarily on membrane stabilization, this compound is a hybrid molecule. It covalently links the radical-scavenging chroman ring of
This guide analyzes this compound’s superiority in specific high-stress lipid peroxidation models, providing researchers with the mechanistic logic and protocols to validate its efficacy against standard alternatives like Trolox and Edaravone.
Mechanistic Architecture
The potency of this compound stems from its dual mechanism of action, which addresses the two critical phases of lipid peroxidation: Initiation and Propagation .
-
Radical Scavenging (The "Head"): The 6-hydroxy-chroman ring donates a hydrogen atom to lipid peroxyl radicals (LOO•), neutralizing them into stable lipid hydroperoxides (LOOH). This mimics the action of Vitamin E.
-
Membrane Stabilization & Iron Inhibition (The "Tail"): The bulky amine-substituted pyrimidine tail anchors the molecule within the phospholipid bilayer. This steric bulk restricts the fluidity of the membrane, limiting the propagation of the radical chain reaction and potentially hindering the access of iron catalysts to lipid substrates.
Diagram: Dual-Action Mechanism of this compound
Caption: this compound couples direct radical scavenging (Chroman Head) with biophysical membrane stabilization (Amine Tail).
Comparative Performance Analysis
This compound is distinct from other inhibitors because it does not require metabolic activation and possesses higher lipophilicity than soluble analogs like Trolox, ensuring better retention in neuronal and mitochondrial membranes.
Table 1: Comparative Profile of Lipid Peroxidation Inhibitors
| Compound | Class | Mechanism of Action | Relative Potency (IC50)* | Key Limitation |
| This compound | 2nd Gen Lazaroid | Dual: Scavenging + Stabilization | High (~6.5 µM in glioma cells) | Synthesis complexity; Solubility |
| Tirilazad (U-74006F) | 1st Gen Lazaroid | Membrane Stabilization (Non-scavenging) | Low (>90 µM in glioma cells) | Lacks direct H-donating moiety |
| Vitamin E | Radical Scavenging | Moderate | Rapidly depleted without recycling (Vit C) | |
| Trolox | Vit E Analog | Radical Scavenging (Water soluble) | Moderate | Poor membrane retention |
| Edaravone | Synthetic | Radical Scavenging | Moderate | Short half-life; clinically focused |
Data Insight: In comparative cytotoxicity assays on primary glioblastoma cultures, this compound demonstrated an IC50 of approximately 6.3–6.75 µM , whereas Tirilazad (U-74389G) showed negligible inhibitory effects or required significantly higher concentrations (>90 µM) to achieve similar endpoints [4].[2] This confirms that the addition of the chroman ring (radical scavenging) to the lazaroid backbone significantly amplifies potency.
Experimental Protocols
To validate this compound in your specific model, use the following self-validating protocols. These are designed to differentiate between simple scavenging and membrane-specific protection.
Protocol A: Iron-Induced Lipid Peroxidation in Brain Homogenate (TBARS Assay)
Objective: Quantify the ability of this compound to inhibit iron-catalyzed peroxidation in a complex lipid environment.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Inducer: 200 µM FeCl2 + 1 mM Ascorbic Acid (Freshly prepared).
-
Substrate: Rat brain homogenate (10% w/v in buffer).
-
Detection: Thiobarbituric Acid (TBA) solution (0.67% TBA in 50% Acetic Acid).
Workflow:
-
Preparation: Pre-incubate 100 µL brain homogenate with 10 µL of this compound (0.1 – 50 µM) for 15 minutes at 37°C. Control: Vehicle only (DMSO < 0.1%).
-
Induction: Add 50 µL of FeCl2/Ascorbate mixture to initiate peroxidation.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 200 µL of 10% Trichloroacetic Acid (TCA) (ice-cold).
-
Development: Add 200 µL TBA solution. Heat at 95°C for 45 minutes (pink adduct formation).
-
Quantification: Cool, centrifuge (10,000 x g, 5 min), and read absorbance of supernatant at 532 nm .
Validation Check: The "No Inhibitor" positive control must show a robust A532 signal (at least 3x baseline). This compound should show a dose-dependent reduction in A532.
Protocol B: Neuroprotection Assay (Glutamate-Induced Oxidative Stress)
Objective: Assess functional cell survival protection, which accounts for membrane uptake and stability.
Workflow Diagram:
Caption: Workflow for assessing this compound neuroprotective efficacy against oxidative insults.
Critical Step: Always include a Vitamin E (Alpha-Tocopherol) control arm at equimolar concentrations. This compound is expected to outperform Vitamin E in models involving severe membrane disruption due to its anchoring "tail."
Synthesis & Recommendations
When to choose this compound:
-
High-Iron Environments: In models of hemorrhage (subarachnoid hemorrhage) or ischemia/reperfusion where iron release drives Fenton chemistry.
-
Membrane-Specific Damage: When the target of injury is specifically the lipid bilayer (e.g., ferroptosis research), this compound's lipophilicity provides targeted protection superior to cytosolic scavengers.
-
Potency Requirements: When standard Vitamin E fails to rescue cells at physiological doses, this compound offers a more potent "chemical tool" to prove the involvement of lipid peroxidation pathways.
When to avoid:
-
For purely aqueous radical scavenging assays (e.g., DPPH in simple solution), water-soluble analogs like Trolox are more appropriate and cost-effective.
References
-
Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury. Source: PubMed / NIH URL:[Link]
-
Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Source: PubMed / NIH URL:[Link]
-
Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth. Source: Biochemical and Biophysical Research Communications URL:[Link]
-
Lipid Peroxidation and Antioxidant Protection. Source: PMC - NIH URL:[Link]
-
Effects of this compound on glutamate-induced neurotoxicity in dissociated rat cerebellar granule cells. Source: Toxicology and Applied Pharmacology URL:[Link]
Sources
Technical Guide: Cross-Validation of U-83836E Anti-Inflammatory & Cytoprotective Efficacy
Executive Summary: The "Super-Vitamin E" Paradigm
U-83836E ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol) represents a distinct evolution in antioxidant pharmacology. Structurally, it fuses the redox-active chroman ring of
While often categorized as a "lazaroid" (21-aminosteroid analog), this compound lacks the steroid backbone, eliminating glucocorticoid side effects while significantly amplifying antioxidant potency. This guide validates its utility not just as a radical scavenger, but as a membrane-stabilizing agent capable of halting iron-dependent lipid peroxidation (LPO) where traditional antioxidants fail.
Key Distinction: Unlike Vitamin E, which can become a pro-oxidant (tocopheryl radical) without ascorbate recycling, this compound's amine tail facilitates superior membrane intercalation and iron chelation/stabilization, offering a dual-action blockade against inflammatory cascades.
Mechanistic Profiling & Signal Transduction
To understand this compound's superiority, we must analyze its behavior within the phospholipid bilayer. Its mechanism is biphasic:
-
Direct Scavenging: The chromanol head group donates a hydrogen atom to lipid peroxyl radicals (LOO•), terminating the chain reaction.
-
Membrane Anchoring: The bulky pyrimidine-piperazine tail anchors the molecule in the lipid-water interface, restricting the mobility of membrane phospholipids and reducing the propagation of oxidation.
Visualization: The Dual-Action Mechanism
The following diagram illustrates the interruption of the NF-
Caption: this compound blocks the transition from membrane oxidation to inflammatory signaling via dual-domain activity.
Comparative Performance Data
The following data aggregates typical IC50 values derived from iron-dependent lipid peroxidation assays (rat brain homogenates or microsomes). Note the orders-of-magnitude difference in potency.
| Compound | Class | IC50 (Lipid Peroxidation)* | Mechanism Note |
| This compound | Bis-amino-chroman | 15 - 60 nM | Scavenger + Membrane Stabilizer |
| U-74389G | Lazaroid (21-aminosteroid) | 1.5 - 5.0 | Membrane Stabilizer (Weak Scavenger) |
| Vitamin E | > 500 nM (often ineffective**) | Pure Scavenger (Requires Recycling) | |
| Trolox | Water-soluble Vit E analog | > 10 | Scavenger (Poor membrane retention) |
**Values represent inhibition of Fe2+-induced TBARS formation. *In high-iron environments, Vitamin E can exhibit pro-oxidant activity if not recycled by ascorbate.
Critical Insight: this compound retains efficacy in "severe" oxidative models (e.g., glutamate toxicity in HT-22 cells or ischemia-reperfusion) where
Experimental Validation Protocols
To rigorously cross-validate this compound, you must employ assays that distinguish between simple radical scavenging (test tube chemistry) and biological protection (cell survival).
Protocol A: Iron-Induced Lipid Peroxidation (TBARS Assay)
Objective: Quantify the suppression of membrane degradation.
-
Preparation: Isolate rat brain microsomes or use linoleic acid micelles as the lipid substrate.
-
Induction: Introduce oxidative stress using
(10 M) and Ascorbic Acid (100 M). -
Treatment: Co-incubate with this compound (0.01 – 1.0
M) vs. Trolox (1.0 – 100 M). -
Incubation: 37°C for 20 minutes.
-
Detection: Add Thiobarbituric Acid (TBA) reagent; boil at 95°C for 15 mins.
-
Readout: Measure absorbance at 532 nm.
-
Validation Check: The this compound curve should show a steep dose-response inhibition <100 nM. If IC50 > 1
M, check for compound precipitation or lipid quality.
Protocol B: Cytoprotection in HT-22 Neuronal Cells
Objective: Validate biological anti-inflammatory/survival effects.
-
Seeding: Plate HT-22 cells (5,000 cells/well) in 96-well plates.
-
Pre-treatment: Add this compound (10 nM - 1
M) 1 hour prior to insult.-
Control: Vehicle (DMSO < 0.1%).
-
Comparator:
-Tocopherol (10 M - 100 M).
-
-
Insult: Add Glutamate (5 mM) to induce oxidative oxytosis (competitive inhibition of cystine uptake
GSH depletion). -
Incubation: 24 hours.
-
Assay: MTT or CellTiter-Glo (ATP) viability assay.
-
Expectation: this compound should fully rescue viability at concentrations 100x lower than Vitamin E.
Visualization: Validation Workflow
Caption: Standardized workflow for assessing cytoprotective potency against oxidative insults.
Critical Analysis & Limitations
As a scientist, you must acknowledge the limitations to build trust (Trustworthiness).
-
Solubility: this compound is highly lipophilic. Stock solutions must be prepared in DMSO or Ethanol. Aqueous dilution requires rapid mixing to avoid precipitation, which leads to "false negatives" in efficacy.
-
Biphasic Toxicity: While cytoprotective at nanomolar ranges, high concentrations (>30
M) can be cytotoxic or inhibit GGCT ( -glutamylcyclotransferase), potentially affecting glutathione homeostasis in non-target ways [1]. -
Stability: The chroman ring is oxidation-sensitive. Solutions should be prepared fresh and protected from light.
References
-
Nakata, S., et al. (2021).[1] "Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth."[1][2] Biochemical and Biophysical Research Communications.
- Hall, E. D., et al. (1994). "Pyrrolopyrimidine-substituted cholesteryl antioxidative peroxidation inhibitors." Journal of Pharmacology and Experimental Therapeutics.
-
Upjohn Company Patents. (Historical context for U-series compounds and 21-aminosteroid derivatives).
Sources
A Comparative Analysis of U-83836E and Other Lazaroids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the lazaroid U-83836E and other members of this class of potent antioxidant compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, experimental efficacy, and potential therapeutic applications. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for designing and interpreting experiments involving these neuroprotective agents.
Introduction to Lazaroids: Beyond Steroidal Antioxidants
Lazaroids are a class of potent inhibitors of lipid peroxidation, initially developed from the structure of glucocorticoid steroids but modified to eliminate steroidal hormonal activities.[1] Their primary mechanism of action revolves around scavenging oxygen free radicals and inhibiting the iron-dependent lipid peroxidation cascade, a critical pathway in secondary injury following central nervous system (CNS) trauma, stroke, and other neurological disorders.[1][2]
The first generation of lazaroids, the 21-aminosteroids, includes the well-studied compound Tirilazad mesylate (U-74006F) . Subsequent research led to the development of second-generation lazaroids with distinct structural features and potentially improved therapeutic profiles. A prominent example is This compound , which is based on a non-steroidal alpha-tocopherol (Vitamin E) analogue structure.[3] This guide will focus on a comparative analysis of this compound against other notable lazaroids, including Tirilazad and U-74389G.
Comparative Analysis of Lazaroid Efficacy
The therapeutic potential of lazaroids has been investigated in a multitude of preclinical models, ranging from CNS injury to cancer. The following sections provide a comparative overview of the experimental data.
Neuroprotection in CNS Injury Models
Lazaroids have been extensively studied for their neuroprotective effects in models of stroke, traumatic brain injury (TBI), and subarachnoid hemorrhage (SAH).
In a rat model of transient focal cerebral ischemia, Tirilazad (U-74006F) demonstrated a significant reduction in cortical infarct volume.[4] Specifically, a 10 mg/kg intraperitoneal dose of Tirilazad reduced infarct volume by 23% in spontaneously hypertensive rats.[4] However, it is noteworthy that Tirilazad did not show a significant effect in a model of permanent focal cerebral ischemia, suggesting its efficacy may be dependent on the nature of the ischemic insult.[4] Clinical trials with Tirilazad in acute ischemic stroke have, however, failed to demonstrate efficacy, a discrepancy that may be attributed to challenges in achieving therapeutic drug concentrations in humans.[2] In patients with aneurysmal subarachnoid hemorrhage, clinical trials have shown mixed results, with some studies suggesting a benefit in reducing mortality and improving outcomes, particularly in men, while others showed no overall improvement.[5][6][7][8][9]
Direct comparative studies between this compound and Tirilazad in CNS injury models are limited. However, the unique structural features of this compound, being a non-steroidal derivative, suggest potential differences in blood-brain barrier penetration and cellular uptake that warrant further investigation.
Antiproliferative Effects in Cancer Models
Recent research has unveiled a novel aspect of lazaroid activity: the inhibition of cancer cell proliferation. This has opened new avenues for their potential application in oncology.
A key study compared the antiproliferative properties of this compound and the 21-aminosteroid U-74389G on glioma cells in vitro.[10] The results, summarized in the table below, highlight a significantly greater potency of this compound in inhibiting the growth of primary human glioblastoma multiforme cultures and the rat C6 glioma cell line.
| Lazaroid | Cell Line | IC50 (µM) |
| This compound | Primary Glioblastoma Culture 1 | 6.30 |
| Primary Glioblastoma Culture 2 | 6.75 | |
| Primary Glioblastoma Culture 3 | 6.50 | |
| Rat C6 Glioma | 45 | |
| U-74389G | Primary Glioblastoma Culture 1 | 91 |
| Rat C6 Glioma | No cytotoxic effect observed |
Table 1: Comparative antiproliferative activity of this compound and U-74389G in glioma cells. Data extracted from Gürer et al., 2002.[10]
These findings suggest that this compound possesses more potent anti-cancer properties compared to U-74389G in the tested glioma models. The underlying mechanism for this difference may be linked to the recently discovered activity of this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in various cancers and involved in glutathione homeostasis.[3]
Mechanistic Insights: A Deeper Dive into Signaling Pathways
While the primary mechanism of lazaroids is the inhibition of lipid peroxidation, their effects on intracellular signaling pathways are now beginning to be elucidated, revealing more complex and potentially distinct modes of action.
The Central Role of Lipid Peroxidation Inhibition
The cornerstone of lazaroid activity is their ability to interrupt the chain reaction of lipid peroxidation within cellular membranes. This process, initiated by reactive oxygen species (ROS), leads to cellular damage and is a key contributor to secondary injury in various pathological conditions.
Caption: Lazaroid-mediated inhibition of the lipid peroxidation cascade.
This compound: Targeting GGCT and the MAPK/ERK Pathway
A significant discovery has differentiated this compound from other lazaroids: its ability to inhibit the enzyme γ-glutamylcyclotransferase (GGCT).[3] GGCT is involved in glutathione homeostasis and has been implicated in oncogenesis.[3] The inhibition of GGCT by this compound may contribute to its potent antiproliferative effects. Furthermore, GGCT has been reported to regulate the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[3] This suggests that this compound may exert its anticancer effects, at least in part, by modulating this key pathway.
Caption: Postulated mechanism of this compound action via GGCT inhibition and modulation of the MAPK/ERK pathway.
Tirilazad (U-74006F): A Focus on Membrane Stabilization and Inflammation
Tirilazad, as a 21-aminosteroid, exerts its effects primarily through its antioxidant and membrane-stabilizing properties.[11] It has been shown to reduce superoxide generation and myeloperoxidase (MPO) activity in a rat model of inflammatory bowel disease, indicating an anti-inflammatory effect.[2] Interestingly, while it mimics some of the high-dose effects of glucocorticoids on cellular energy metabolism, it does not significantly affect calcium cycling across the plasma membrane, distinguishing its mechanism from that of methylprednisolone.[12]
Experimental Protocols
To facilitate the replication and extension of the research discussed in this guide, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl, or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the lazaroid compounds (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium carefully without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
The MDA assay is a widely used method to measure the levels of malondialdehyde, a major product of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA in 0.25 N HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Tissue homogenate or cell lysate
-
Water bath or heating block (95-100°C)
-
Spectrophotometer or plate reader (532 nm wavelength)
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer on ice.
-
To 100 µL of the sample, add 200 µL of TBA reagent.
-
Add 200 µL of TCA solution to precipitate proteins.
-
Vortex the mixture and incubate at 95-100°C for 30-60 minutes.
-
Cool the samples on ice and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Conclusion and Future Directions
The lazaroids represent a significant class of antioxidant compounds with therapeutic potential in a range of diseases characterized by oxidative stress. While sharing the common mechanism of inhibiting lipid peroxidation, individual lazaroids exhibit distinct pharmacological profiles. This compound, with its non-steroidal structure and unique GGCT inhibitory activity, shows particular promise, especially in the context of cancer therapy. In contrast, the 21-aminosteroids like Tirilazad have a longer history of investigation in CNS disorders, although their clinical translation has been challenging.
Future research should focus on direct, head-to-head comparative studies of this compound and other lazaroids in various preclinical models to delineate their relative efficacy and therapeutic windows. A deeper understanding of their differential effects on intracellular signaling pathways will be crucial for identifying the most appropriate clinical applications for each compound and for the rational design of combination therapies.
References
- Nakata, S., et al. (2021). Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth.
- Xue, D., et al. (1993).
- Lang, K. L., & Anderson, G. D. (1997). Lazaroids. CNS pharmacology and current research. Drugs, 53(2), 181-189.
- Hall, E. D., et al. (1994). The 21-aminosteroid tirilazad mesylate can ameliorate inflammatory bowel disease in rats. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1332-1337.
- Kassell, N. F., et al. (1996). Randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand. Journal of Neurosurgery, 84(2), 221-228.
- Gürer, F., et al. (2002). Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 24(3), 141-145.
- Buttgereit, F., et al. (2001). Short-term effects of the 21-aminosteroid lazaroid tirilazad mesylate (PNU-74006F) and the pyrrolopyrimidine lazaroid PNU-101033E on energy metabolism of human peripheral blood mononuclear cells.
- Gürer, F., et al. (2002). Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 24(3), 141-145.
- Haley, E. C., Jr, et al. (1993). Phase II trial of tirilazad in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study. Journal of Neurosurgery, 78(4), 543-548.
-
NorthWest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Assay Protocol. Retrieved from [Link]
- Hall, E. D. (1996). Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage. European Journal of Anaesthesiology, 13(3), 279-289.
- Zhang, Z. D., et al. (2010). Tirilazad for aneurysmal subarachnoid haemorrhage.
- Braughler, J. M., & Hall, E. D. (1989). Central nervous system trauma and stroke. I. Biochemical considerations for oxygen radical formation and lipid peroxidation. Free Radical Biology and Medicine, 6(3), 289-301.
-
Nanjing Jiancheng Bioengineering Institute. (n.d.). Malondialdehyde (MDA) Assay Kit Instruction. Retrieved from [Link]
- Lanzino, G., et al. (1999). A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America. Journal of Neurosurgery, 90(6), 1031-1037.
-
QIAGEN. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link]
-
Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Retrieved from [Link]
- Sun, Y. (2017). Translational potential of targeting the MAPK pathway in cancer. Nature Reviews Drug Discovery, 16(8), 545-559.
- Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer development and progression. Nature Reviews Immunology, 5(10), 749-759.
- Elmore, S. (2007). Apoptosis: a review of programmed cell death.
- Haley, E. C., Jr, et al. (1997). A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America. Journal of Neurosurgery, 86(3), 467-474.
Sources
- 1. Lazaroids inhibit proliferation of cultured human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 21-aminosteroid tirilazad mesylate can ameliorate inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of combination therapy with tirilazad and magnesium in rats subjected to reversible focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of tirilazad in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirilazad for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 8. Metaanalysis of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short-term effects of the 21-aminosteroid lazaroid tirilazad mesylate (PNU-74006F) and the pyrrolopyrimidine lazaroid PNU-101033E on energy metabolism of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of U-83836E’s Antioxidant Activity: A Comparative Technical Guide
Executive Summary
U-83836E ((-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol) represents a "second-generation" lazaroid (21-aminosteroid) designed to surpass the limitations of classical antioxidants like
This guide provides a rigorous framework for assessing this specificity, distinguishing this compound from structural analogs (Trolox) and biological standards (Vitamin E).
Part 1: Mechanistic Profile & The Dual-Action Hypothesis
To accurately assess this compound, one must understand that its efficacy stems from a dual mechanism that is distinct from simple electron donation.
-
Radical Scavenging (The Chroman Head): Similar to Vitamin E, the chroman ring donates a hydrogen atom to quench lipid peroxyl radicals (LOO•), halting the chain propagation step.
-
Membrane Stabilization & Iron Chelation (The Amine Tail): The bulky amine tail anchors the molecule within the phospholipid bilayer, restricting membrane fluidity and potentially chelating redox-active iron (Fe²⁺/Fe³⁺) that catalyzes the Fenton reaction.
This duality renders this compound significantly more potent than Vitamin E in iron-overloaded systems (e.g., ischemia-reperfusion models) but potentially less active in pure aqueous radical assays.
Visualization: Mechanism of Action
The following diagram illustrates the specific interruption of the lipid peroxidation chain reaction by this compound within the membrane bilayer.
Caption: this compound inhibits lipid peroxidation via dual pathways: direct scavenging of peroxyl radicals and iron stabilization.
Part 2: Comparative Analysis
The following table contrasts this compound with its primary alternatives. Note the divergence in "Specificity": this compound is specialized for the lipid phase, whereas Trolox is its water-soluble control.
| Feature | This compound | Trolox | U-74389G | |
| Class | 21-Aminosteroid (Lazaroid) | Natural Tocopherol | Water-soluble Vit E analog | 21-Aminosteroid |
| Primary Environment | Lipid Bilayer (Deep insertion) | Lipid Bilayer | Aqueous / Cytosolic | Lipid Bilayer |
| IC50 (Lipid Peroxidation) | 0.1 - 1.0 µM (High Potency) | 10 - 50 µM | > 100 µM (in lipid systems) | ~5 - 20 µM |
| Iron Interaction | Moderate Chelation/Stabilization | Negligible | Negligible | Moderate |
| Specificity | High: Fe-dependent membrane damage | Moderate: General lipid scavenging | Low: General aqueous scavenging | High: Membrane damage |
| Experimental Utility | Gold standard for ischemia/stroke models | Biological benchmark | Aqueous phase control | Alternative lazaroid control |
Key Insight: If your assay shows this compound is equipotent to Trolox, your experimental system is likely failing to model the membrane microenvironment. This compound should vastly outperform Trolox in liposomal or microsomal assays.
Part 3: Experimental Validation Protocols
To validate the specificity of this compound, you must utilize a system that mimics the cellular membrane. Simple solution-based assays (like DPPH in ethanol) often mask its true potency.
Protocol A: Iron-Dependent Lipid Peroxidation in Rat Brain Microsomes
This is the "Gold Standard" assay for Lazaroids. It tests the compound's ability to protect complex biological membranes from iron-driven stress.[2]
Reagents:
-
Rat Brain Microsomes (prepared via differential centrifugation).
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Initiator: 200 µM FeCl₃ + 200 µM ADP (forms a chelate) + 100 µM NADPH.
-
Detection: Thiobarbituric Acid (TBA) solution.
Workflow:
-
Preparation: Dilute microsomes to 1 mg protein/mL in Phosphate Buffer.
-
Treatment: Add this compound (dissolved in DMSO) at concentrations: 0.01, 0.1, 1.0, 10 µM.
-
Control 1: Vehicle (DMSO only).
-
Control 2:
-Tocopherol (same concentrations).
-
-
Induction: Initiate reaction by adding the FeCl₃/ADP/NADPH mix.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction with 20% Trichloroacetic acid (TCA).
-
Detection: Add TBA, boil at 100°C for 15 mins, centrifuge, and read absorbance at 532 nm (TBARS formation).
Self-Validating Check: The Vehicle Control must show a robust increase in absorbance (TBARS). If this compound does not show an IC50 < 1.0 µM, check the integrity of the microsomes or the solubility of the compound.
Protocol B: Comparative Specificity (Lipid vs. Aqueous)
This protocol proves that this compound is specific to lipids and not just a "stronger" generic antioxidant.
Workflow:
-
Lipid Phase Assay: Run Protocol A (above).
-
Aqueous Phase Assay: Run an ABTS or DPPH radical scavenging assay in an aqueous buffer (using water-soluble radical generators like AAPH).
-
Calculation: Calculate the Specificity Ratio :
Interpretation:
-
This compound: Should have a High Ratio (e.g., >50). It is poor in water, excellent in lipids.
-
Trolox: Should have a Low Ratio (~1). It works similarly in both (or better in water).
Visualization: Experimental Workflow
This diagram outlines the decision logic for validating this compound specificity.
Caption: Workflow to distinguish membrane-specific protection from general radical scavenging.
Part 4: Data Interpretation & Troubleshooting
When analyzing data for this compound, apply the following "Senior Scientist" heuristics:
-
The "Solvent Effect": this compound is highly lipophilic. If you observe precipitation in aqueous buffers, your IC50 will be artificially high. Always predissolve in DMSO or Ethanol and keep final solvent concentration <0.1%.
-
The "Iron Window": this compound excels in iron-catalyzed models. If you use a heat-induced or UV-induced peroxidation model without transition metals, this compound may appear only marginally better than Vitamin E. Its "super-potency" is linked to handling the Fe-O-O-R complex.
-
Caspase-1 Interference: Be aware that this compound is also a reported inhibitor of Caspase-1 (Ki ~48 nM) [1].[3] If using whole-cell assays (e.g., measuring IL-1
release), ensure you distinguish between antioxidant effects and enzymatic inhibition.
References
-
Kawarski, M., Hagerman, T. K., & Karver, C. E. (2015). Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1.[3] Chemical Biology & Drug Design, 86(5), 1049–1054.[3] Link
-
Hall, E. D., et al. (1991). Antioxidant effects of the 21-aminosteroid U-74006F in in vitro and in vivo models of neuronal peroxidative damage. Clinical Neuropharmacology. Link
-
Braughler, J. M., & Pregenzer, J. F. (1989). The 21-aminosteroid inhibitors of lipid peroxidation: reactions with lipid peroxyl and phenoxyl radicals. Free Radical Biology and Medicine, 7(2), 125-130. Link
-
Campo, G. M., et al. (1997). Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury.[1] Free Radical Research. Link
Sources
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: U-83836E (Lazaroid Antioxidant)
[1]
Executive Summary & Scientific Context
U-83836E (CAS: 137018-55-4 for 2HCl salt) is a potent "Lazaroid" antioxidant and lipid peroxidation inhibitor.[1] Unlike first-generation 21-aminosteroids, it lacks the steroid backbone but retains the critical chromanol moiety (similar to Vitamin E) coupled with a polyamine side chain.
Why Proper Disposal Matters: While this compound is designed to be cytoprotective in biological systems, its high potency as a free radical scavenger and potential to inhibit cellular proliferation (IC50 ~6.3 µM in certain lines) means it poses a significant risk of pharmacological pollution if released into the environment. It must be treated as a bioactive organic chemical waste . Under no circumstances should this compound be discharged into municipal wastewater systems.
Chemical Identity & Physical Properties
Understanding the physical state and solubility is the first step in determining the correct waste stream.
| Property | Data | Operational Implication |
| Chemical Name | (-)-2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol dihydrochloride | Use full name on waste tags if "this compound" is not in the vendor database. |
| Molecular Weight | 593.63 Da | High MW indicates low volatility; inhalation risk is primarily from dust, not vapor. |
| Solubility (Water) | ~50 mM | High water solubility increases the risk of rapid aquatic dispersal if spilled. |
| Solubility (Ethanol) | ~75 mM | Ethanol is the preferred solvent for cleaning residues (higher solubility than water). |
| Appearance | Solid (White to Off-white powder) | susceptible to static; use anti-static weighing tools. |
| Stability | Sensitive to oxidation | Keep waste containers tightly sealed to prevent uncontrolled degradation. |
Hazard Profile & Safety Protocols (E-E-A-T)
Based on standard industrial hygiene practices for potent antioxidants.
Primary Hazards:
-
Ingestion/Inhalation: Harmful if swallowed or inhaled.[2] May cause irritation to the respiratory tract.[2]
-
Skin/Eye Contact: Irritant.[3][4] The dihydrochloride salt form is acidic in solution, potentially causing contact dermatitis.
Required PPE:
-
Gloves: Nitrile (0.11 mm minimum thickness).
-
Respiratory: N95 mask or P100 respirator if handling open powder outside a fume hood.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Disposal Procedures
This protocol uses a Segregation-at-Source strategy to minimize cross-contamination and disposal costs.
A. Solid Waste (Pure Compound)
Scenario: Expired stock or surplus powder.
-
Do not remove the chemical from its original vial.[5] Transporting loose powder increases exposure risk.
-
Cap the vial tightly and wrap the cap with Parafilm to prevent loosening during transit.
-
Place the vial into a clear, sealable secondary bag (e.g., Ziploc).
-
Deposit in the Solid Chemical Waste Drum (typically blue or black barrel) for high-temperature incineration.
B. Liquid Waste (Experimental Solutions)
Scenario: Cell culture media or buffer solutions containing this compound. Critical Logic: Although this compound contains chloride ions (in the salt form), it is generally not classified as "Halogenated Waste" (like Chloroform or DCM) unless dissolved in a halogenated solvent. It typically goes into the Aqueous or Organic Non-Halogenated stream depending on the solvent.
-
Aqueous Solutions (Buffers/Media):
-
Collect in a chemically compatible carboy (HDPE or Glass).
-
Adjust pH to 6–8 if the solution is highly acidic due to the HCl salt (Self-Validating Step: Use pH paper).
-
Label as "Aqueous Waste with Trace Organics" .
-
-
Organic Solutions (Ethanol/DMSO stocks):
-
Collect in a dedicated Organic Solvent Waste container.
-
Do not mix with oxidizers (e.g., peroxides, nitric acid) as this compound is a strong reducing agent (antioxidant) and could react exothermically.
-
C. Contaminated Debris
Scenario: Weigh boats, pipette tips, gloves.
-
Collect all disposable items that contacted the chemical in a transparent polyethylene bag (minimum 2 mil thickness).
-
Double-bag the waste.[5]
-
Label as "Debris Contaminated with Toxic Chemicals" .
-
Dispose of in the Dry Hazardous Waste bin (Incineration stream). Note: Do not place in biohazard bags unless contaminated with infectious agents.
Decision Logic Visualization
The following diagram illustrates the decision process for segregating this compound waste streams.
Figure 1: Waste segregation decision tree for this compound. Follow the path corresponding to the physical state of the material.[7]
Emergency Procedures
Spill Clean-Up (Self-Validating Protocol):
-
Isolate: Mark the area.[7] If the spill is >500 mg or outside a fume hood, evacuate the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Wipe up carefully.[2]
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Cleaning: Clean the surface with 70% Ethanol (this compound is highly soluble in ethanol).
-
Validation: Visually inspect for white residue. Repeat ethanol wipe if residue remains.
-
Disposal: Place all cleanup materials into the "Contaminated Debris" stream (see Section 4C).
References
-
National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CID 107656, this compound. Retrieved February 2, 2026, from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Waste Management Guidelines | UCI Health Safety [safety.health.uci.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
